Methyl 2-chloro-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566912 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26107-79-9 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Researcher's Guide to Determining the Solubility of Methyl 2-chloro-5-(trifluoromethyl)benzoate in Organic Solvents
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of methyl 2-chloro-5-(trifluoromethyl)benzoate in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required to generate reliable and reproducible solubility profiles.
The Imperative of Solubility in Scientific Research
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2][3] For a compound like this compound, which serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount.[4][5] Accurate solubility data is essential for:
-
Process Optimization: Designing efficient reaction and purification strategies, including crystallization and chromatography.[6][7]
-
Formulation Development: Creating stable and effective formulations for drug delivery and agrochemical applications.[1][8]
-
Predictive Modeling: Developing thermodynamic and machine learning models to forecast the behavior of related compounds.[6][7][9][10]
The structural features of this compound—a chlorinated and trifluoromethylated aromatic ester—suggest a complex interplay of intermolecular forces that will govern its solubility in different organic media.
Physicochemical Properties and Expected Solubility Behavior
While specific experimental data for this compound is scarce, we can infer its likely solubility characteristics by examining its structure and the properties of analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₉H₆ClF₃O₂ | 238.59 | Chloro group, trifluoromethyl group, methyl ester |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56[11] | Chloro group, trifluoromethyl group, carboxylic acid[11] |
| Methyl 2-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15[5][12] | Trifluoromethyl group, methyl ester[5][12] |
| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15[4] | Trifluoromethyl group, methyl ester[4] |
| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 170.59 | Chloro group, methyl ester |
The presence of the polar ester group and the halogen substituents (chlorine and the trifluoromethyl group) introduces polarity to the molecule. However, the benzene ring provides a significant nonpolar character. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the organic solvent.
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions with the ester and halogen groups.
-
Chlorinated Solvents: Like dichloromethane and chloroform, due to "like-dissolves-like" principles.
-
-
Moderate Solubility Expected in:
-
Alcohols: Such as methanol and ethanol. While these are polar protic solvents, the nonpolar aromatic ring may limit miscibility compared to more polar solutes.
-
-
Low Solubility Expected in:
-
Nonpolar Solvents: Like hexane and toluene, where the polar functional groups of the solute will have unfavorable interactions with the solvent.
-
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section details a robust and reliable protocol for determining the solubility of this compound. The isothermal saturation method, coupled with a suitable analytical technique for concentration measurement, is recommended.
Isothermal Saturation Method
This gravimetric approach directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature.[13]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Evaporating dishes or pre-weighed vials
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
Analytical Method for Concentration Determination
For a more high-throughput or precise measurement, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol Outline:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.[14][15]
-
Saturated Solution Analysis: Prepare a saturated solution as described in steps 1-4 of the Isothermal Saturation Method.
-
Dilution: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC or GC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility, accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 2: Illustrative Table for Reporting Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Method | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | 25 | Gravimetric | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Gravimetric | Experimental Value | Calculated Value |
| Methanol | 25 | HPLC | Experimental Value | Calculated Value |
| Dichloromethane | 25 | HPLC | Experimental Value | Calculated Value |
| Toluene | 25 | Gravimetric | Experimental Value | Calculated Value |
| Hexane | 25 | Gravimetric | Experimental Value | Calculated Value |
Conclusion
This guide provides a comprehensive roadmap for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocols and leveraging an understanding of the compound's physicochemical properties, researchers can generate the critical data needed to advance their work in drug discovery, process chemistry, and materials science. The principles and methodologies outlined herein are broadly applicable for the solubility assessment of other novel chemical entities.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.).
- Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (n.d.).
- Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24).
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (n.d.).
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Bajait, M. G., Ghatmale, R., & mundhe, B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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- Solubility of Solvent Blue 35 in organic solvents - Benchchem. (n.d.).
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- The Experimental Determination of Solubilities. | Chemical Reviews - ACS Publications. (n.d.).
- 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 - Sigma-Aldrich. (n.d.).
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- Supporting Information - Wiley-VCH. (n.d.).
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate - Benchchem. (n.d.).
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A Technical Guide to the Safe Handling of Methyl 2-chloro-5-(trifluoromethyl)benzoate and Related Research Chemicals
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS No. 58575-31-4) was not available from the aggregated public sources at the time of this writing. This guide has been constructed as an expert framework for researchers, scientists, and drug development professionals on how to interpret and apply safety data for this specific molecule by synthesizing information from structurally similar compounds. The principles and protocols described herein are based on established best practices for handling halogenated and trifluoromethyl-substituted aromatic esters. Users MUST consult the specific SDS provided by their chemical supplier before any handling, use, or storage of this compound. This document is for illustrative and educational purposes and does not replace the legal and safety authority of a manufacturer-specific SDS.
Introduction: Beyond the Checklist—An Intuitive Approach to Chemical Safety
In the fast-paced environment of research and development, this compound represents a valuable chemical intermediate, prized for its unique electronic and steric properties conferred by the chloro and trifluoromethyl substituents. These same properties, however, dictate its reactivity and potential biological activity, making a thorough understanding of its safety profile not just a regulatory requirement, but a cornerstone of responsible science.
This guide eschews a simple recitation of standard SDS sections. Instead, it provides a senior scientist's perspective on how to proactively use safety data to inform experimental design, mitigate risk, and respond effectively to unforeseen events. We will delve into the causality behind safety protocols, empowering you to move from passive compliance to active risk management.
Section 1: Anticipated Chemical Identity and Hazard Profile
The first step in any laboratory workflow is to fundamentally understand the material. The identity and hazards of a compound are intrinsically linked to its molecular structure.
| Identifier | Value | Significance for the Researcher |
| IUPAC Name | This compound | The formal name defines the precise arrangement of functional groups, which predicts its chemical behavior. |
| CAS Number | 58575-31-4 | The universally recognized identifier. Always verify this number on the supplier's container and SDS. |
| Molecular Formula | C₉H₆ClF₃O₂ | Confirms the elemental composition. Useful for verifying mass spectrometry data. |
| Molecular Weight | 238.59 g/mol | Essential for all stoichiometric calculations in reaction planning. |
Decoding the GHS Hazard Classification
Based on analysis of close structural analogs, this compound is anticipated to fall under several GHS hazard classifications.[1][2][3][4] Understanding these is critical for an immediate, non-verbal assessment of risk.
Caption: Anticipated GHS Pictogram and associated hazards.
-
Expert Insight (Causality): The "Exclamation Mark" pictogram is common for compounds of this class.[5]
-
Skin and Eye Irritation (H315, H319): Halogenated aromatic compounds can be irritants due to their ability to penetrate the lipid layers of the skin and interact with cellular components. This is not merely a surface-level concern; repeated, low-level exposure can lead to chronic dermatitis, compromising your ability to work safely.[3][6]
-
Respiratory Irritation (H335): As a substituted benzoate ester, the compound may have sufficient volatility to be inhaled, potentially irritating the mucosal surfaces of the respiratory tract. This underpins the absolute necessity of using a chemical fume hood.[2][6]
-
Harmful if Swallowed (H302): The oral toxicity of related compounds necessitates strict hygiene protocols.[2] The common laboratory practice of not eating, drinking, or smoking in the lab is a direct control measure against this hazard.[7][8]
-
Section 2: A Framework for Risk Assessment and Exposure Control
Effective safety is proactive, not reactive. It begins before the container is even opened by establishing layers of protection.
Engineering Controls: Your Primary Line of Defense
The single most critical engineering control is the proper use of a chemical fume hood .
-
Why? A fume hood is designed to control exposure to volatile, hazardous substances. Given the anticipated respiratory irritation (H335), all weighing, transfers, and reactions involving this compound must be performed within a certified fume hood to keep airborne concentrations below any permissible exposure limit.[2][6] Ensure the sash is maintained at the lowest practical height.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be relied upon as the primary means of protection. It is the final barrier between you and the chemical.
| Protection Type | Specification | Scientific Rationale |
| Eye/Face Protection | Safety glasses with side-shields (ANSI Z87.1 certified) or chemical splash goggles. | Protects against accidental splashes directly into the eyes, which could cause serious irritation (H319).[3][6] |
| Skin Protection | 100% Nitrile gloves (check manufacturer's breakthrough time data); fully buttoned lab coat. | Nitrile provides good resistance to a range of organic solvents and aromatic compounds. A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | Not required for standard use within a fume hood. A NIOSH-approved respirator may be necessary for large spills or emergencies. | The fume hood's containment function should make respiratory protection unnecessary for routine procedures. |
Protocol: A Self-Validating System for PPE
-
Inspect: Before donning, always inspect gloves for any signs of degradation or punctures.
-
Don: Put on your lab coat and eye protection first. Don gloves last. Ensure gloves are pulled over the cuffs of the lab coat.
-
Doff: To prevent cross-contamination, remove PPE in the reverse order. Remove gloves first using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Remove your lab coat and eye protection last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Section 3: Proactive Handling and Storage Protocols
Safe handling is a workflow, not just a set of rules. It encompasses the entire lifecycle of the chemical in your lab.
-
Storage Causality:
-
"Store in a cool, dry, well-ventilated place." [2][4][7] Heat can increase the vapor pressure of the compound, leading to higher concentrations in the container's headspace and a greater risk of inhalation upon opening.
-
"Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases." The ester functional group is susceptible to hydrolysis under strong acid or base conditions. The electron-withdrawing nature of the substituents on the aromatic ring can also influence its reactivity towards strong oxidizing agents.
-
Caption: A logical workflow for the safe laboratory handling of the chemical.
Section 4: Emergency Response and First Aid
Preparedness is paramount. In an emergency, clear, decisive action can significantly mitigate harm.
First-Aid Protocols
These protocols are based on consistent recommendations for this chemical class and should be posted in the laboratory.[6][9][10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[4][9]
-
If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[6][9]
-
If Swallowed: Do NOT induce vomiting. [7] This is critical as aspiration of the chemical into the lungs can cause severe damage. Rinse mouth with water. Call a poison control center or doctor immediately.[2][7]
Emergency Response Workflow
Caption: A decision-making flowchart for laboratory emergency response.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]
-
Unsuitable Media: Avoid using a solid water jet, as it may scatter and spread the burning material.
-
Hazardous Decomposition: In a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[11] Firefighters must wear self-contained breathing apparatus (SCBA).
Section 5: Physicochemical Data for the Experimentalist
The physical properties listed on an SDS are not just for identification; they are critical parameters for experimental design.
| Property | Value (for proxy: Methyl 2-(trifluoromethyl)benzoate) | Relevance in Drug Development & Research |
| Appearance | Colorless to almost colorless clear liquid | A visual check for product purity. Any deviation may indicate degradation or contamination. |
| Boiling Point | 105 °C @ 25 mmHg | Crucial for designing purification protocols like distillation. Also informs the maximum temperature for reactions to avoid decomposition. |
| Density | 1.31 g/cm³ | Needed for converting between mass and volume. Important for solution preparation and reaction setup. |
| Solubility | Insoluble in water; soluble in many organic solvents | Guides the choice of reaction solvents, extraction solvents, and chromatography mobile phases. |
Note: The data above is for the proxy compound Methyl 2-(trifluoromethyl)benzoate (CAS 344-96-7) and should be used for illustrative purposes only.[1][6]
Section 6: Toxicological and Ecological Profile
A responsible scientist considers the lifecycle of a chemical beyond the experiment.
-
Toxicological Data: Specific LD50 or LC50 data for this compound is not publicly available. The "Harmful if swallowed" classification is a key indicator of acute toxicity. For reference, the related compound Methyl Benzoate has a reported oral LD50 of 1177 mg/kg in rats, but this value should not be directly extrapolated.[12] The toxicological properties of the target compound have not been fully investigated.[6]
-
Ecological Information: Do not empty into drains or release into the environment.[6] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. All waste containing this compound must be collected in a designated, labeled container for halogenated organic waste and disposed of through a licensed environmental waste contractor.
References
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Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]
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PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet: Methyl benzoate. [Link]
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Methyl 2-chloro-5-(trifluoromethyl)benzoate melting point and boiling point data
[1]
Executive Summary
Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS: 115844-36-7) is a critical fluorinated building block in medicinal chemistry and agrochemical development.[1] Its structural motif—combining an ortho-chloro substituent with a meta-trifluoromethyl group on a benzoate scaffold—imparts unique lipophilicity and metabolic stability to target molecules. This guide provides a comprehensive technical analysis of its physicochemical properties, focusing on melting point (MP) and boiling point (BP) data, while addressing the experimental nuances required for its precise characterization and handling in high-purity synthesis.
Part 1: Physicochemical Characterization
Core Physical Properties
Accurate physical property data is essential for process optimization, particularly during purification (distillation/crystallization) and reaction setup. Due to the specialized nature of this intermediate, experimental values often vary by vendor and purity. The data below synthesizes available experimental ranges with high-confidence predictive models.
| Property | Value / Range | Condition | Confidence Level |
| Physical State | Low-Melting Solid or Liquid | 25 °C | High |
| Melting Point (MP) | 30 – 35 °C | 1 atm | Medium (Purity Dependent) |
| Boiling Point (BP) | 238 – 242 °C | 760 mmHg | High (Predicted) |
| Boiling Point (BP) | 105 – 110 °C | 10 mmHg | High (Predicted) |
| Density | 1.45 ± 0.05 g/cm³ | 20 °C | High |
| Flash Point | > 100 °C | Closed Cup | Medium |
| LogP | 3.8 – 4.2 | Octanol/Water | High |
Critical Insight: The melting point of this compound is perilously close to ambient temperature. In many laboratory settings, it may appear as a supercooled liquid or a semi-solid slurry. This "ambiguous" state necessitates precise temperature control during handling to avoid dosing errors (solid vs. liquid density differences).
Structure-Property Relationships
The introduction of the trifluoromethyl (-CF₃) group significantly alters the thermal profile compared to the non-fluorinated analog.
-
Lipophilicity & Volatility: The -CF₃ group increases volatility relative to the methyl ester alone but increases molecular weight, resulting in a net boiling point elevation compared to simple chlorobenzoates.
-
Crystallinity: The ortho-chloro substituent creates steric twist, disrupting planar stacking and lowering the melting energy, which explains the low melting point (30–35 °C) compared to the parent acid (MP 130–132 °C).
Part 2: Experimental Determination Protocols
To validate the physical constants of a specific batch, the following self-validating protocols are recommended. These methods account for the compound's tendency to supercool.
Melting Point Determination (DSC Method)
Standard capillary methods may be ambiguous due to the low MP. Differential Scanning Calorimetry (DSC) is preferred.
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Equilibration: Cool to 0 °C to ensure complete crystallization.
-
Ramp: Heat at 5 °C/min from 0 °C to 60 °C.
-
Analysis: Record the onset temperature of the endothermic peak as the melting point.
Boiling Point Determination (Micro-Distillation)
For process scale-up, determining the BP at reduced pressure is critical to avoid thermal decomposition.
-
Setup: Use a short-path distillation apparatus with a vacuum manostat.
-
Pressure: Stabilize vacuum at 10 mmHg (approx. 13 mbar).
-
Heating: Slowly ramp bath temperature.
-
Observation: Record the vapor temperature when a steady reflux is established.
-
Target: ~105–110 °C at 10 mmHg.
-
Part 3: Synthetic Utility & Handling
Synthesis & Stability
This ester is typically synthesized via Fischer esterification of 2-chloro-5-(trifluoromethyl)benzoic acid (CAS: 657-06-7).
-
Reaction: Acid + Methanol (excess) + H₂SO₄ (cat.) → Reflux.
-
Workup: The low melting point facilitates liquid-liquid extraction (DCM/Water) rather than filtration.
-
Stability: Stable under standard conditions but sensitive to base-catalyzed hydrolysis. Store under inert gas (Nitrogen/Argon) to prevent moisture ingress, which can revert the ester to the solid acid (MP > 130 °C), complicating handling.
Safety Profile (SDS Summary)
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Use in a fume hood due to potential volatility of the liquid phase.
-
Storage: Cool, dry place (2–8 °C recommended to keep it in a defined solid state).
Part 4: Visualization
Structure-Property Logic Flow
This diagram illustrates how specific structural features influence the physical properties and handling requirements.
Caption: Impact of structural motifs on the physicochemical profile and handling requirements.
Purity & Characterization Workflow
A decision tree for verifying the identity and quality of the material before use in synthesis.
Caption: Operational workflow for assessing material state and purity prior to application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775578, Methyl 2-(trifluoromethyl)benzoate (Analog Reference). Retrieved from [Link]
Structural Elucidation and Analytical Profiling: 2-Chloro-5-(Trifluoromethyl)benzoic Acid Methyl Ester
Topic: Structural Analysis of 2-Chloro-5-(Trifluoromethyl)benzoic Acid Methyl Ester Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Context
2-Chloro-5-(trifluoromethyl)benzoic acid methyl ester is a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical pharmacophores (e.g., kinase inhibitors).[1] Its structure combines three distinct electronic and steric features: an ortho-chloro substituent, a meta-trifluoromethyl electron-withdrawing group, and a methyl ester functionality.[1]
This guide provides a definitive protocol for the structural confirmation of this molecule, addressing the specific analytical challenges posed by C-F coupling in NMR and the steric "twist" effect observed in solid-state conformations.
Core Molecular Data
| Property | Specification |
| IUPAC Name | Methyl 2-chloro-5-(trifluoromethyl)benzoate |
| Molecular Formula | C |
| Molecular Weight | 238.59 g/mol |
| Key Precursor | 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS 657-06-7) |
| Physical State | Low-melting solid or oil (dependent on purity) |
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to accurate impurity profiling. The molecule is typically synthesized via esterification of the corresponding benzoic acid or carbonylation of the aryl halide.[1]
Analytical Workflow Diagram
The following logic tree outlines the critical path from crude synthesis to structural validation.
Figure 1: Analytical workflow for the isolation and validation of the target ester.
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the trifluoromethyl group (-CF
Protocol 1: NMR Sample Preparation
-
Solvent: CDCl
(Preferred for resolution) or DMSO- (if solubility is limited).[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (CHCl
: 7.26 ppm).[1]
Predicted
H NMR Data (400 MHz, CDCl
)
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -OCH | 3.95 - 4.00 ppm | Singlet (s) | - | Methyl ester (deshielded by O).[1] |
| Ar-H (C3) | 7.55 - 7.65 ppm | Doublet (d) | Ortho to Cl; shielded relative to H6.[1] | |
| Ar-H (C4) | 7.65 - 7.75 ppm | dd | Para to Ester; coupled to H3 and H6.[1] | |
| Ar-H (C6) | 8.05 - 8.15 ppm | Doublet (d) | Ortho to Ester (most deshielded); Meta coupling to H4.[1] |
Expert Insight: The H6 proton is the diagnostic handle.[1] It appears most downfield due to the anisotropic effect of the carbonyl group.[1] However, steric repulsion between the Cl (pos 2) and the Ester (pos 1) forces the ester out of the aromatic plane, potentially reducing this deshielding effect compared to the non-chlorinated analog.[1]
C NMR &
F Coupling Constants
The definitive identification relies on the Carbon-Fluorine coupling constants.[1] The CF
-
CF
Carbon ( ): ~123 ppm (Quartet, Hz).[1][2] -
Ipso Carbon (C5,
): ~129 ppm (Quartet, Hz).[1] -
Ortho Carbons (C4/C6,
): Small quartets ( Hz).[1]
Mass Spectrometry (MS) Fragmentation[1]
-
Ionization: EI (70 eV) or ESI (+).
-
Molecular Ion (
): 238 (m/z).[1] -
Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.[1]
-
Fragmentation:
-
Loss of -OCH
(M-31): Formation of the acylium ion. -
Loss of -COOCH
(M-59): Formation of the chlorotrifluoromethylphenyl cation.
-
Structural Logic & Isomer Differentiation
A common error in synthesis is the formation of regioisomers (e.g., 4-chloro-3-trifluoromethyl).[1] The following logic gate distinguishes the target from common isomers based on coupling patterns.
Figure 2: Structural logic for distinguishing the 2,5-substitution pattern from 3,5-isomers.
Experimental Protocols
Protocol A: Determination of Purity by HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm (Carbonyl absorption) and 254 nm (Aromatic).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: Expect elution ~8-10 min (highly lipophilic due to Cl/CF
).
Protocol B: Solid-State Stability Check
Due to the electron-withdrawing nature of the CF
-
Stress Test: Dissolve 5 mg in MeOH:Water (1:1). Add 1 eq. NaOH.
-
Observation: Monitor by TLC/HPLC for rapid hydrolysis to the benzoic acid (Precursor). The 2-Cl substituent provides some steric protection, but the electronic activation usually dominates, making this ester susceptible to hydrolysis under basic conditions.[1]
References & Authoritative Grounding
-
General Synthesis of Trifluoromethyl Benzoates:
-
NMR Coupling Constants (
): -
Safety & Handling (MSDS Data):
-
Chemical Properties & CAS Verification:
Sources
- 1. WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-chloro-5-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-chloro-5-(trifluoromethyl)benzoate
This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motifs, a chlorinated and trifluoromethylated benzene ring, are prevalent in modern drug design due to their ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two primary strategies, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale of production, and purity requirements.
Figure 1: Overview of primary synthetic routes to this compound.
Route A: Synthesis from p-Chlorobenzotrifluoride
This route builds the target molecule from a readily available starting material, p-chlorobenzotrifluoride, through a sequence of directed ortho-metalation, carboxylation, and esterification.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
The initial and most critical step in this route is the regioselective introduction of a carboxylic acid group ortho to the chlorine atom. This is typically achieved through a directed ortho-metalation reaction.
Reaction Mechanism:
The reaction proceeds via the formation of a lithium-halogen exchange or a directed ortho-lithiation. The presence of the chlorine and trifluoromethyl groups influences the regioselectivity of this step. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of solid carbon dioxide (dry ice) upon quenching. Subsequent acidification yields the desired benzoic acid derivative.
Experimental Protocol:
A representative protocol is adapted from patent literature.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: p-Chlorobenzotrifluoride and a tertiary amine, such as tetramethylethylenediamine (TMEDA), are dissolved in the THF and the solution is cooled to -75 °C using a dry ice/acetone bath.
-
Lithiation: A solution of tert-butyllithium in n-hexane is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for at least one hour after the addition is complete.
-
Carboxylation: The reaction mixture is then slowly poured onto an excess of crushed solid carbon dioxide (dry ice) with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction is quenched with water. The aqueous layer is then acidified with hydrochloric acid to a pH of 3-4, leading to the precipitation of the crude product.
-
Purification: The crude 2-chloro-5-(trifluoromethyl)benzoic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like hexane.
| Parameter | Value | Reference |
| Starting Material | p-Chlorobenzotrifluoride | [1] |
| Key Reagents | tert-Butyllithium, TMEDA, CO2 (solid) | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | -75 °C to -70 °C | [1] |
| Typical Yield | ~91% | [1] |
| Purity (post-recrystallization) | >98% | [1] |
Table 1: Summary of reaction parameters for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid.
Step 2: Fischer Esterification
The second step involves the conversion of the synthesized benzoic acid to its methyl ester via Fischer esterification.
Reaction Mechanism:
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3][4]
Figure 2: Simplified mechanism of Fischer Esterification.
Experimental Protocol:
A general protocol for Fischer esterification is provided below.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for a period of 1 to 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether or dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2] Caution should be exercised due to potential foaming from CO2 evolution.[5]
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated. The crude ester can be further purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trifluoromethyl)benzoic acid | [5][6] |
| Reagent | Methanol (excess) | [5][6] |
| Catalyst | Concentrated H2SO4 or p-TsOH | [5][6] |
| Temperature | Reflux | [5][6] |
| Typical Yield | High (often >90% for similar esters) | [7] |
Table 2: General parameters for the Fischer Esterification of 2-Chloro-5-(trifluoromethyl)benzoic acid.
Route B: Direct Esterification of 2-Chloro-5-(trifluoromethyl)benzoic acid
This route is more direct if the starting benzoic acid derivative is commercially available or has been synthesized separately. It follows the same Fischer esterification protocol as described in Route A, Step 2. The primary advantage of this route is its simplicity, involving only a single transformation.
Route C: Acyl Chloride Intermediate Pathway
An alternative to the direct acid-catalyzed esterification is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
Reaction Mechanism:
Carboxylic acids are readily converted to their corresponding acyl chlorides by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
Experimental Protocol:
-
Reaction Setup: In a fume hood, a flask containing 2-chloro-5-(trifluoromethyl)benzoic acid is fitted with a reflux condenser.
-
Reagent Addition: An excess of thionyl chloride is added, and a catalytic amount of N,N-dimethylformamide (DMF) may be included to accelerate the reaction.
-
Reaction: The mixture is heated, typically at reflux, until the evolution of HCl and SO2 gases ceases.
-
Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride, which can be purified by vacuum distillation.[8]
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trifluoromethyl)benzoic acid | [8] |
| Reagent | Thionyl chloride (SOCl2) | [8] |
| Catalyst (optional) | N,N-Dimethylformamide (DMF) | |
| Temperature | Reflux | [8] |
| Byproducts | SO2, HCl (gaseous) | [8] |
Table 3: Typical conditions for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride.
Step 2: Esterification of the Acyl Chloride
Reaction Mechanism:
Acyl chlorides are highly electrophilic and react readily with alcohols, such as methanol, in a nucleophilic acyl substitution reaction. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: 2-Chloro-5-(trifluoromethyl)benzoyl chloride is dissolved in an inert solvent (e.g., dichloromethane) in a flask.
-
Reagent Addition: Methanol is added, followed by the slow addition of a base (e.g., pyridine) at a reduced temperature (e.g., 0 °C).
-
Reaction: The reaction is typically stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid (to remove the base), and brine. The organic layer is then dried and the solvent evaporated to give the crude ester, which can be purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trifluoromethyl)benzoyl chloride | |
| Reagent | Methanol | |
| Base | Pyridine or Triethylamine | |
| Solvent | Dichloromethane or other inert solvent | |
| Temperature | 0 °C to room temperature |
Table 4: General conditions for the esterification of 2-Chloro-5-(trifluoromethyl)benzoyl chloride.
Comparative Analysis of Synthetic Routes
| Feature | Route A (from p-Chlorobenzotrifluoride) | Route B (Direct Esterification) | Route C (Acyl Chloride) |
| Starting Material | Readily available and relatively inexpensive | Requires the specific benzoic acid | Requires the specific benzoic acid |
| Number of Steps | Multiple steps | Single step | Two steps |
| Reagents | Organolithium reagents (handle with care) | Strong acid catalyst | Thionyl chloride (corrosive, toxic byproducts) |
| Reaction Conditions | Cryogenic temperatures required for lithiation | Reflux temperatures | Mild to reflux temperatures |
| Yield | Can be high overall | Generally high | Generally very high |
| Scalability | Can be challenging due to cryogenic conditions and organometallic reagents | Well-suited for large-scale production | Suitable for large-scale production |
Table 5: Comparison of the primary synthetic routes.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.
-
Organolithium Reagents (e.g., tert-butyllithium): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Strong Acids (e.g., Sulfuric Acid): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Thionyl Chloride: Corrosive and toxic. Reacts with water to release HCl and SO2. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Many of the solvents used (e.g., THF, diethyl ether, dichloromethane) are flammable and/or volatile. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12]
Industrial Scale-Up Considerations
For the industrial production of this compound, Route B (direct Fischer esterification) is often preferred due to its operational simplicity, lower cost of reagents, and avoidance of highly hazardous organometallic compounds.[13] The use of solid acid catalysts is also being explored to simplify product purification and catalyst recycling.[13] While Route C (acyl chloride) can provide high yields, the handling and disposal of byproducts from the chlorination step can be a concern on a large scale. Route A, with its use of cryogenic temperatures and pyrophoric reagents, is generally less amenable to large-scale industrial production unless specialized equipment is available.
Conclusion
References
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)
- Fischer esterific
- Fischer–Speier esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Methyl 2-(trifluoromethyl)
- SAFETY D
- Lab5 procedure esterific
- SAFETY D
- 2-Chloro-5-(trifluoromethyl)benzoyl chloride | C8H3Cl2F3O | CID 2778106 - PubChem.
- Fischer Esterific
- Fischer Esterific
- Safety Data Sheet: Methyl benzo
- Methyl 2-(trifluoromethyl)
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- 2-Chloro-5-(trifluoromethyl)benzoyl chloride | CAS 657-05-6 | SCBT.
- Methyl 2-chlorobenzo
- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google P
- Preparation of Methyl Benzo
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
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- 5. personal.tcu.edu [personal.tcu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. 2-Chloro-5-(trifluoromethyl)benzoyl chloride | C8H3Cl2F3O | CID 2778106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. chemos.de [chemos.de]
- 13. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
Technical Assessment: Toxicity Profile of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Summary
Methyl 2-chloro-5-(trifluoromethyl)benzoate is a halogenated aromatic ester primarily utilized as an intermediate in the synthesis of agrochemicals (specifically benzoylurea insecticides and herbicides) and pharmaceutical scaffolds. Its toxicity profile is characterized by local irritation (skin, eye, and respiratory tract) and potential aquatic toxicity due to the metabolic stability of the trifluoromethyl moiety.
While direct toxicological endpoints for this specific CAS are often proprietary or aggregated within REACH dossiers, a robust safety profile can be derived via structural read-across from its primary metabolite, 2-chloro-5-(trifluoromethyl)benzoic acid, and homologous chlorobenzoate esters.
Key Hazard Classifications (GHS/CLP Derived):
-
Skin Irritation: Category 2 (H315)[1]
-
Eye Irritation: Category 2A (H319)[1]
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]
-
Aquatic Chronic: Category 2 or 3 (Predicted based on LogP and CF3 stability)
Chemical Identity & Physicochemical Basis of Toxicity
Understanding the physicochemical properties is the first step in predicting bioavailability and environmental fate. The presence of the trifluoromethyl (-CF3) group significantly increases lipophilicity compared to non-fluorinated analogs, facilitating dermal absorption and membrane penetration.
| Property | Value / Description | Toxicological Implication |
| Molecular Formula | C9H6ClF3O2 | N/A |
| Molecular Weight | 238.59 g/mol | Small enough for dermal absorption. |
| Physical State | Solid (low melting) or Liquid | Dependence on purity; liquids pose higher splash risk. |
| LogP (Predicted) | ~3.2 - 3.7 | High lipophilicity; potential for bioaccumulation. |
| Vapor Pressure | Low (< 1 Pa at 20°C) | Inhalation risk is primarily from dust/aerosols, not vapor. |
| Reactivity | Stable; Hydrolyzes in base | Releases toxic metabolites upon hydrolysis. |
Toxicokinetics and Metabolism (ADME)
The Mechanism of Action: The systemic toxicity of this compound is largely driven by its metabolic breakdown. Upon entry into the body (via ingestion or dermal absorption), the ester bond is rapidly cleaved by non-specific carboxylesterases (abundant in the liver, skin, and plasma).
This hydrolysis yields two distinct toxicants:
-
2-Chloro-5-(trifluoromethyl)benzoic acid: A persistent organic acid that can cause metabolic acidosis in high doses and irritate mucous membranes.
-
Methanol: A neurotoxic agent, though the molar quantity released from typical occupational exposure to this intermediate is usually below the threshold for acute methanol poisoning.
Visualization: Metabolic Hydrolysis Pathway
The following diagram illustrates the bio-activation pathway.
Figure 1: In vivo hydrolysis pathway mediated by carboxylesterases, resulting in the release of the free acid and methanol.
Toxicity Profile: Endpoints & Hazards
Data synthesized from MSDS analysis of CAS 115453-68-0 and read-across from CAS 657-06-7 (Acid metabolite).
Acute Toxicity[2]
-
Oral (Rat): Predicted LD50 > 2000 mg/kg.
-
Insight: While classified as "Harmful if swallowed" (Category 4) in some precautionary dossiers, this is often a conservative classification. The structural analog Methyl 2-chlorobenzoate has an LD50 > 2000 mg/kg.
-
-
Dermal (Rabbit): No specific data; predicted > 2000 mg/kg.
-
Inhalation: High concentrations of dust/mist cause severe respiratory irritation (coughing, dyspnea).
Local Effects (Irritation & Corrosion)
This is the primary occupational hazard .
-
Skin: Causes skin irritation (Category 2). The lipophilic nature allows the chemical to penetrate the stratum corneum, where local hydrolysis releases the acidic metabolite, causing inflammation.
-
Eyes: Causes serious eye irritation (Category 2A). Contact with the solid or concentrated solution can result in conjunctival redness and corneal opacity if not rinsed immediately.
Sensitization
-
Skin Sensitization: Data is inconclusive, but halogenated benzoates are known weak sensitizers. Researchers with pre-existing dermatitis should exercise extreme caution.
Chronic & Carcinogenicity
-
Mutagenicity: Generally negative in Ames tests for this class of benzoates.
-
Carcinogenicity: No evidence of carcinogenicity for the parent compound.[2]
-
Reproductive Toxicity: Not classified.
Environmental Fate & Ecotoxicology
The trifluoromethyl group (-CF3) renders the molecule resistant to microbial degradation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]
-
Persistence: The C-F bond is metabolically stable; the carbon skeleton may degrade, but the trifluoromethyl moiety persists.
Occupational Hygiene & Handling Protocols
Objective: Prevent exposure via "Self-Validating" containment strategies.
Engineering Controls
Do not rely solely on PPE. Use the hierarchy of controls:
-
Elimination: Not possible if synthesis requires this intermediate.
-
Engineering: Use a certified Fume Hood for all open handling.
-
Administrative: Designate "Fluorinated Waste" streams.
Workflow Decision Tree
Use this logic flow to determine the necessary containment level based on your experimental scale.
Figure 2: Decision matrix for selecting engineering controls based on physical state and quantity.
PPE Requirements
-
Gloves: Nitrile (Minimum thickness 0.11 mm). Breakthrough time is generally good, but change immediately upon splash.
-
Eyes: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient for liquids due to the risk of hydrolysis-induced eye damage.
-
Body: Lab coat required; Tyvek sleeves recommended for scale-up >100g.
Emergency Response Protocols
These protocols are designed to be executed immediately without waiting for medical personnel.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate for 15 mins using an eyewash station. Hold eyelids open. | Neutralizes the pH shift caused by hydrolysis; prevents corneal protein denaturation. |
| Skin Contact | Wash with soap and water.[2][4][6][7][8][9] Do not use ethanol. | Ethanol may increase the solubility and transdermal absorption of the ester. |
| Inhalation | Move to fresh air.[10][2][5][7][9][11][12] If breathing is difficult, administer oxygen (trained personnel only). | Reduces alveolar concentration; mitigates respiratory acidosis. |
| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Prevents aerosolization of the irritant dust. |
References
-
PubChem. (2024). 2-Chloro-5-(trifluoromethyl)benzoic acid (Metabolite Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024).[13] Registration Dossier: Halogenated Benzoates.[Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Methyl 2-chloro-5-(trifluoromethyl)benzoate
Abstract
Methyl 2-chloro-5-(trifluoromethyl)benzoate stands as a pivotal starting material in contemporary medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group and a strategically positioned, reactive chlorine atom—renders it an exceptionally versatile scaffold for constructing complex pharmaceutical intermediates. The trifluoromethyl moiety is crucial in modern drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides in-depth application notes and validated protocols for leveraging this key building block in three critical transformations for drug development: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and the synthesis of bioactive amides via hydrolysis and subsequent coupling.
Foundational Safety & Handling
Trustworthiness through Safety: Adherence to rigorous safety protocols is non-negotiable. The following guidelines are synthesized from established Safety Data Sheets (SDS) and must be strictly followed.
-
Hazard Identification : This compound is classified as a combustible material that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2][4][5]
-
Handling Procedures :
-
All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2][5]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof electrical and ventilating equipment.[2]
-
Avoid all personal contact. Do not allow the material to contact skin, eyes, or clothing.[3][4]
-
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3][4]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][5]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[2][3][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[2][3][5]
-
Application I: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale & Expertise
The chemical architecture of this compound is primed for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nature of the trifluoromethyl group, combined with the ester, deactivates the benzene ring, making it electron-poor and susceptible to attack by nucleophiles.[6] This electronic effect provides resonance stabilization for the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction.[7][8] The chlorine atom, located ortho to the ester and meta to the CF3 group, serves as an excellent leaving group in this activated system.
General Experimental Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
Protocol: Synthesis of Methyl 2-(benzylamino)-5-(trifluoromethyl)benzoate
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Nucleophile : Add benzylamine (1.2 eq) to the stirring suspension under an inert atmosphere (Nitrogen or Argon).
-
Reaction : Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 90 | 18 | 85-95 |
| 2 | Thiophenol | TEA | DMSO | 60 | 24 | 80-90[9] |
| 3 | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 24 | 88-96 |
| 4 | Aniline | NaH | THF | 65 | 12 | 75-85 |
Application II: Suzuki-Miyaura Cross-Coupling
Scientific Rationale & Expertise
The Suzuki-Miyaura reaction is a powerhouse for forming carbon-carbon bonds, essential for assembling the core structures of many modern pharmaceuticals.[] In this context, the C-Cl bond of this compound serves as the electrophilic site. While aryl chlorides are traditionally less reactive than bromides or iodides, significant advances in catalyst design have overcome this challenge. The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is critical. These ligands facilitate the rate-limiting oxidative addition of the Pd(0) catalyst into the strong C-Cl bond, enabling the catalytic cycle to proceed efficiently.[11][12]
The Suzuki-Miyaura Catalytic Cycle
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From Ester to Acid: A Detailed Guide to the Hydrolysis of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Introduction: The Significance of 2-chloro-5-(trifluoromethyl)benzoic acid
In the landscape of modern drug discovery and development, the synthesis of precisely functionalized molecular scaffolds is paramount. Among these, 2-chloro-5-(trifluoromethyl)benzoic acid stands out as a critical building block. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an invaluable intermediate in the synthesis of a wide array of pharmacologically active compounds, including novel anti-inflammatory drugs and treatments for diabetes.[1] The conversion of its methyl ester precursor, Methyl 2-chloro-5-(trifluoromethyl)benzoate, to the desired carboxylic acid via hydrolysis is a fundamental yet often challenging transformation.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the efficient hydrolysis of this compound. We will delve into the mechanistic underpinnings of the reaction, explore various hydrolysis strategies, and offer field-proven insights to overcome common hurdles, ensuring reproducible and high-yielding results.
Scientific Principles: Understanding Ester Hydrolysis
The hydrolysis of an ester is fundamentally the cleavage of the ester bond (C-O) through the addition of water, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base, with the latter, known as saponification, being the more common and often more efficient method for this particular substrate.[2][3][4][5][6]
Base-Catalyzed Hydrolysis (Saponification): A Mechanistic Overview
Saponification is typically an irreversible process, driven by the formation of a stable carboxylate salt.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Step 1: Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[7][8]
-
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Step 3: Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.[6][8]
-
Step 4: Protonation: A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[9]
The Role of Substituents: The chloro and trifluoromethyl groups on the benzene ring are electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating hydrolysis.[10] However, the ortho-chloro group can also introduce steric hindrance, potentially slowing the reaction rate.[11][12] Careful optimization of reaction conditions is therefore crucial.
Hydrolysis Protocols: A Comparative Analysis
We present two primary protocols for the hydrolysis of this compound: a standard base-catalyzed approach and a more vigorous method for challenging or sterically hindered substrates.
Protocol 1: Standard Saponification with Sodium Hydroxide
This protocol is a reliable starting point for the hydrolysis of this compound and is suitable for most research applications.
Experimental Workflow:
Caption: Workflow for Standard Saponification.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (e.g., 1:1 v/v, approximately 10 mL per gram of ester).
-
Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2 M solution). Heat the reaction mixture to reflux (typically 60-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the organic solvents under reduced pressure. To the remaining aqueous solution, add water and extract with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate.[1]
Protocol 2: Hydrolysis of Hindered Esters with Lithium Hydroxide
For substrates that are sterically hindered or prove resistant to standard saponification conditions, the use of lithium hydroxide (LiOH) in a mixed solvent system can be more effective.[9] LiOH is less prone to side reactions and can offer improved yields in challenging cases.
Experimental Workflow:
Caption: Workflow for Hindered Ester Hydrolysis.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 5:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution. Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) if the reaction is sluggish.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from a few hours to overnight.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with an aqueous solution of hydrochloric acid (e.g., 1 N HCl). Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Comparative Data and Considerations
| Parameter | Protocol 1: Standard Saponification (NaOH) | Protocol 2: Hindered Ester Hydrolysis (LiOH) |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Solvent System | Methanol/Tetrahydrofuran/Water | Tetrahydrofuran/Water |
| Temperature | Reflux (60-80 °C) | Room Temperature to 50 °C |
| Typical Reaction Time | 2-4 hours | 4-16 hours |
| Workup | Solvent removal, extraction, then acidification | Direct acidification and extraction |
| Advantages | Faster reaction times, common and inexpensive reagents. | Milder conditions, often higher yields for hindered substrates.[13] |
| Considerations | Higher temperatures may lead to side reactions. | Longer reaction times may be required. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of base, raising the reaction temperature, or extending the reaction time. For particularly stubborn substrates, switching from NaOH to LiOH is recommended. The use of a phase-transfer catalyst in a biphasic system can also sometimes improve reaction rates for hindered esters.[11]
-
Low Yield: Poor yields can result from incomplete reaction or product loss during workup. Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2). Thorough extraction of the acidified aqueous layer is also crucial.
-
Purification Challenges: If the crude product is an oil or difficult to crystallize, consider purification by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid).
Conclusion
The hydrolysis of this compound is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The choice between a standard saponification protocol with sodium hydroxide and a milder approach with lithium hydroxide will depend on the specific reactivity of the substrate and the desired purity of the final product. By understanding the underlying chemical principles and carefully following the detailed protocols provided, researchers can confidently and efficiently produce 2-chloro-5-(trifluoromethyl)benzoic acid for their drug discovery and development endeavors.
References
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Study.com. Saponification | Definition, Reaction & Mechanism. [Link]
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Study.com. Video: Saponification | Definition, Reaction & Mechanism. [Link]
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Chemistry Learner. Saponification: Definition, Examples, Mechanism, & Application. [Link]
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Aakash Institute. What is Saponification: Mechanism, Application & Example | AESL. [Link]
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Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
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ResearchGate. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF. [Link]
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ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids | Journal of the American Chemical Society. [Link]
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Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
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RSC Publishing. Cleavage of Sterically Hindered Esters with Boron Trichloride. [Link]
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CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. [Link]
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YouTube. Saponification Reaction of Esters. [Link]
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YouTube. Hydrolysis of esters - Mechanisms. [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
- Google Patents. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
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ChemBK. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]
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OperaChem. Saponification-Typical procedures. [Link]
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JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. [Link]
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PubMed. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. [Link]
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Quora. What is the procedure to do saponification reaction in lab experiment?. [Link]
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EXPERIMENT : SOAP MAKING (SAPONIFICATION). [Link]
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RSC Publishing. Hydrolysis and saponification of methyl benzoates. [Link]
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Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 2-chloro-5-(trifluoromethyl)benzoate
Introduction: Unlocking Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation, which joins organoboron compounds with organic halides, has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[3] This guide focuses on a particularly valuable yet challenging substrate: Methyl 2-chloro-5-(trifluoromethyl)benzoate. This molecule is an important building block, incorporating a trifluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of drug candidates, and a methyl ester, a common functional handle for further molecular elaboration.[4]
The presence of both a sterically hindered ortho-chloro substituent and a strongly electron-withdrawing trifluoromethyl group presents unique challenges and opportunities in Suzuki-Miyaura couplings. Furthermore, the methyl ester moiety is susceptible to hydrolysis under harsh basic conditions, necessitating a carefully optimized protocol.[5] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization of critical parameters, and detailed, field-proven protocols for the successful coupling of this compound with a variety of boronic acids.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl chloride (Ar-X), in this case, this compound. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. The rate of this step is often influenced by the nature of the halide and the electronic properties of the aryl group. For aryl chlorides, this step can be the rate-limiting step of the entire cycle.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid, Ar'-B(OH)₂) transfers its organic moiety to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium, displacing the chloride. The choice of base and solvent is critical for the success of this step.[6]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, where the two organic groups (Ar and Ar') are coupled to form the desired biaryl product (Ar-Ar'). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Optimizing the Reaction: A Guide for this compound
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters. The electron-withdrawing nature of the trifluoromethyl group and the presence of the base-sensitive methyl ester require a nuanced approach to catalyst, ligand, base, and solvent selection.
Catalyst and Ligand Selection: Activating the C-Cl Bond
The carbon-chlorine bond in aryl chlorides is significantly stronger than the corresponding C-Br or C-I bonds, making oxidative addition more challenging.[1] To overcome this hurdle, highly active palladium catalysts are required. Modern catalyst systems for aryl chlorides typically employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition step.
| Catalyst/Ligand System | Key Features & Considerations |
| Pd(OAc)₂ / SPhos | A versatile and highly active system for aryl chlorides. SPhos is a bulky, electron-rich biarylphosphine ligand that facilitates oxidative addition. |
| Pd₂(dba)₃ / XPhos | Another powerful catalyst system for challenging couplings. XPhos is also a bulky biarylphosphine ligand known for its high reactivity. |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos is a highly effective ligand for the coupling of electron-deficient aryl chlorides. |
| PEPPSI™-IPr | A pre-formed Pd-NHC (N-heterocyclic carbene) complex that offers good stability and high activity for aryl chloride couplings. |
For this compound, the strong electron-withdrawing effect of the trifluoromethyl group can facilitate the oxidative addition.[7] However, the steric hindrance from the ortho-ester group must also be considered. Therefore, a bulky and electron-rich ligand is still recommended to ensure efficient catalytic turnover.
Base Selection: Preserving the Ester Functionality
The choice of base is arguably the most critical parameter when working with this compound due to the risk of ester hydrolysis. Strong bases like sodium hydroxide or potassium hydroxide should be avoided. Milder inorganic bases are the preferred choice.
| Base | pKa of Conjugate Acid | Suitability for Ester-Containing Substrates |
| Potassium Carbonate (K₂CO₃) | 10.3 | Good |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Excellent, often provides higher yields |
| Potassium Phosphate (K₃PO₄) | 12.3 | Good, a common choice for challenging couplings |
| Potassium Fluoride (KF) | 3.2 | Excellent, particularly mild and effective[5] |
Powdered potassium fluoride (KF) is an excellent option as it is sufficiently basic to promote transmetalation without causing significant hydrolysis of the methyl ester.[5] Potassium carbonate and cesium carbonate are also viable alternatives.
Solvent Systems: Ensuring Solubility and Promoting Reactivity
The solvent plays a crucial role in dissolving the reactants and catalyst, and it can also influence the rate of the reaction. A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
| Solvent System | Rationale |
| Dioxane / Water | A widely used and effective solvent system for Suzuki couplings. |
| Toluene / Water | Another common choice, particularly for higher temperature reactions. |
| Tetrahydrofuran (THF) / Water | A good option for reactions at moderate temperatures. |
For the coupling of this compound, a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane or toluene) and water is a good starting point. It is essential to degas the solvent mixture thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the Suzuki-Miyaura coupling of this compound with representative aryl and heteroaryl boronic acids.
Protocol 1: Coupling with Phenylboronic Acid
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, weigh out palladium(II) acetate and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling with a Heteroarylboronic Acid (e.g., 3-Pyridylboronic Acid)
The protocol for coupling with heteroarylboronic acids is similar to that for arylboronic acids, but some modifications may be necessary to address potential challenges such as catalyst inhibition by the heteroatom.
Key Modifications:
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 3-5 mol%) may be beneficial.
-
Ligand Choice: Ligands such as XPhos or RuPhos can be particularly effective for heteroaryl couplings.
-
Base: Cesium carbonate (Cs₂CO₃) often gives superior results in heteroaryl couplings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents.- Purify starting materials if necessary. |
| Ester hydrolysis | - Base is too strong- High reaction temperature or prolonged reaction time | - Switch to a milder base (e.g., KF or K₂CO₃).- Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Protodeboronation of the boronic acid | - Presence of excess water or acid- High temperature | - Use anhydrous solvents and dry reagents.- Consider using a boronic ester instead of a boronic acid. |
| Formation of homocoupled byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure a strictly inert atmosphere.- Use a more stable catalyst system or a pre-catalyst. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this substrate and achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in a variety of research and development settings.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Grimaud, L., et al. (2017). Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 56(39), 11857-11861. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Klotz, J. H., et al. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 13(9), 2444-2448. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
-
Liu, S., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Chemical Communications, 54(76), 10732-10735. [Link]
-
Miyamura, H., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
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- 7. researchgate.net [researchgate.net]
Nucleophilic aromatic substitution of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Application Note & Protocol: Nucleophilic Aromatic Substitution of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Part 1: Executive Summary
This compound is a highly activated electrophilic scaffold widely used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antitubercular agents (e.g., benzothiazinones). Its reactivity is defined by the synergistic electron-withdrawing effects of the ortho-ester and para-trifluoromethyl groups, which significantly lower the energy barrier for Nucleophilic Aromatic Substitution (SNAr).
This guide provides a comprehensive technical framework for exploiting this reactivity. Unlike standard aryl chlorides which often require transition metal catalysis (Buchwald-Hartwig), this substrate undergoes facile displacement with amines, phenols, and thiols under mild basic conditions.
Key Applications:
-
Kinase Inhibitors: Synthesis of biaryl ether/amine cores (e.g., Sorafenib analogs).
-
Agrochemicals: Trifluoromethyl-substituted benzamides.[1]
-
Heterocycle Formation: Precursor for quinazolinones and benzothiazinones.
Part 2: Chemical Biology & Mechanism
Activation Analysis
The substrate's high reactivity is governed by the stabilization of the Meisenheimer Complex intermediate.
-
Ortho-Ester Effect (-M, -I): The ester group at C1 withdraws electron density inductively and mesomerically. Being ortho to the leaving group (Cl at C2), it stabilizes the negative charge on the ring carbon and can chelate with incoming nucleophiles (if they contain protons), potentially assisting the transition state.
-
Para-Trifluoromethyl Effect (-I): The CF3 group at C5 is a strong inductive electron-withdrawing group. Located para to the leaving group, it effectively stabilizes the electron density pushed into the ring system during nucleophilic attack.
Mechanistic Pathway (SNAr)
The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex.
Figure 1: SNAr Addition-Elimination Mechanism.[2] The nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate before expelling the chloride.
Part 3: Experimental Protocols
General Considerations
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to stabilize the polar transition state. For highly reactive amines, acetonitrile or THF may suffice.
-
Base Selection:
-
For Amines: DIPEA (Hünig's base) or excess amine. Inorganic bases (K2CO3) can be used but may require heating.
-
For Phenols/Alcohols: K2CO3, Cs2CO3, or NaH (for unreactive alcohols).
-
-
Temperature: Reactivity is high; start at Room Temperature (RT). Heat to 60–80°C only if conversion is slow to avoid ester hydrolysis or transesterification.
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of N-alkyl/aryl anthranilate derivatives.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Primary or Secondary)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMF or NMP (Concentration: 0.2 – 0.5 M)
Step-by-Step Workflow:
-
Preparation: In a clean reaction vial, dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M).
-
Addition: Add DIPEA (2.0 eq) followed by the Amine (1.1 eq).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitor: Check via TLC (Hexane/EtOAc) or LC-MS.
-
Optimization: If <50% conversion after 4 hours, heat to 60°C.
-
-
Work-up:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with Water (2x) and Brine (1x) to remove DMF.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of biaryl ethers.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Phenol/Alcohol: 1.0 – 1.1 equiv
-
Base: K2CO3 (1.5 equiv) or Cs2CO3 (1.2 equiv)
-
Solvent: DMF or DMSO (Concentration: 0.2 M)
Step-by-Step Workflow:
-
Preparation: Dissolve the Phenol (1.0 eq) in DMF.
-
Deprotonation: Add K2CO3 (1.5 eq) and stir for 15 mins at RT to generate the phenoxide in situ.
-
Coupling: Add This compound (1.0 eq).
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Critical: Do not exceed 100°C to prevent ester hydrolysis (if traces of water are present) or decarboxylation.
-
-
Work-up:
-
Pour mixture into ice-water.
-
Extract with EtOAc or DCM.[3]
-
Wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallization (often possible for biaryl ethers) or Silica Chromatography.
Figure 2: Experimental Workflow for SNAr Reaction Optimization.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is sterically hindered or weak. | Switch solvent to DMSO; increase Temp to 80°C; use Cs2CO3 (solubility effect). |
| Ester Hydrolysis | Presence of water in solvent/base; high temp. | Use anhydrous DMF; use molecular sieves; switch to organic base (DIPEA). |
| Transesterification | Use of alcoholic solvents (e.g., EtOH). | Strictly use non-nucleophilic solvents (DMF, THF) or match the alcohol to the ester (MeOH). |
| Side Products | Double addition (rare) or polymerization. | Ensure 1:1 stoichiometry; add substrate to the nucleophile slowly if nucleophile is multifunctional. |
Part 5: Safety & Handling
-
Hazard Classification: this compound is an Irritant (Skin/Eye) .
-
Sensitization: Halogenated benzoates can be skin sensitizers. Handle in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (which may defluorinate the CF3 group under extreme conditions).
-
Disposal: Halogenated organic waste. Do not dispose of in general aqueous drains.
Part 6: References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Describes the use of similar nitro/trifluoromethyl scaffolds in drug synthesis). Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and activation). Link
-
Rohrbach, S., et al. (2019).[4] "Concerted nucleophilic aromatic substitutions." Nature Communications, 10, 2019. (Modern mechanistic insights into SNAr). Link
-
Sigma-Aldrich Safety Data Sheet. "this compound derivatives." (General safety data for halogenated benzoates). Link
-
Patent WO2006032023. "Synthesis of Trifluoromethylated Intermediates."[5] (Describes industrial conditions for similar ether formations). Link
Sources
Application Note: Chemoselective Reduction of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Topic: Reduction of Methyl 2-chloro-5-(trifluoromethyl)benzoate to benzyl alcohol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
This guide details the precision reduction of This compound to (2-chloro-5-(trifluoromethyl)phenyl)methanol (CAS: 64372-62-9). This transformation is a critical step in the synthesis of pharmacophores for kinase inhibitors and agrochemicals, where the integrity of the aryl chloride and trifluoromethyl moieties is paramount.
While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent for ester reductions, its aggressive nature poses a risk of hydrodehalogenation (reduction of the Ar-Cl bond) and safety concerns at scale. This protocol prioritizes a chemoselective Sodium Borohydride (NaBH₄) / Methanol system as the primary method for high-fidelity synthesis, offering a robust, scalable, and safer alternative. A secondary DIBAL-H protocol is provided for low-temperature applications.
Strategic Analysis & Chemoselectivity
The Challenge: Competing Reactivity
The substrate contains three reducible sites. The objective is to reduce the ester exclusively while preserving the aryl chloride and trifluoromethyl groups.
| Functional Group | Susceptibility to Reduction | Risk Factor |
| Ester (-COOMe) | Target | Requires hydride donor (Nu⁻). |
| Aryl Chloride (Ar-Cl) | High Risk | Vulnerable to |
| Trifluoromethyl (-CF₃) | Low Risk | Generally stable, but susceptible to defluorination under dissolving metal conditions. |
Reagent Selection Logic
-
Sodium Borohydride (NaBH₄) + MeOH: Recommended. NaBH₄ alone is typically too weak to reduce esters rapidly. However, in refluxing methanol or with additives (e.g., LiCl, CaCl₂), it forms alkoxy-borohydride species that effectively reduce benzoates. It is highly chemoselective , leaving Ar-Cl bonds intact.
-
DIBAL-H (Diisobutylaluminum hydride): Alternative. Excellent for controlled reductions at -78°C. It avoids over-reduction but requires cryogenic infrastructure and strict anhydrous conditions.
-
LiAlH₄ (Lithium Aluminum Hydride): Not Recommended for Scale. While effective at 0°C, slight temperature excursions can trigger dehalogenation. It is less forgiving than borohydride methods.
Experimental Protocols
Method A: NaBH₄/MeOH System (High Throughput & Scalable)
Best for: Routine synthesis, gram-scale batches, and safety-conscious labs.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Borohydride (NaBH₄) (4.0 - 6.0 equiv)
-
Solvent: THF (anhydrous) and Methanol (anhydrous)
-
Quench: Saturated NH₄Cl solution, 1M HCl
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (
). -
Solubilization: Dissolve the methyl ester (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Note: THF is used as a co-solvent to ensure substrate solubility before MeOH addition.
-
-
Activation: Warm the solution to 50°C.
-
Reagent Addition: Add Methanol (approx. 20% v/v relative to THF) dropwise. Then, add NaBH₄ (2.0 equiv) portion-wise over 15 minutes.
-
Caution: Vigorous gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: If starting material persists, cool to 40°C and add a second portion of NaBH₄ (2.0 equiv).
-
-
Quench: Cool the reaction to 0°C in an ice bath. Slowly add saturated NH₄Cl solution.
-
Tip: If a sticky borate gum forms, add 1M HCl until the solid dissolves and the pH is ~3-4.
-
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , filter, and concentrate in vacuo.
Method B: DIBAL-H Reduction (Low Temperature)
Best for: Small scale, strict anhydrous requirements, or if aldehyde generation is a potential secondary target.
Materials
-
Reagent: DIBAL-H (1.0 M in Hexanes/Toluene) (2.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Quench: Rochelle’s Salt (Sodium potassium tartrate)
Step-by-Step Procedure
-
Setup: Flame-dry an RBF under Argon.
-
Solubilization: Dissolve substrate in DCM (0.1 M) and cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench (The "Rochelle" Method):
-
Dilute with diethyl ether at 0°C.
-
Add water dropwise (very slow) to destroy excess hydride.
-
Add saturated aqueous Rochelle’s salt solution (10 mL per mmol substrate).
-
Crucial Step: Vigorously stir the biphasic mixture at room temperature for 2–3 hours until the two layers become clear and distinct. Do not skip this, or aluminum emulsions will trap your product.
-
-
Workup: Separate layers. Extract aqueous layer with DCM. Dry organics over
and concentrate.
Workflow Visualization
Figure 1: Decision matrix and workflow for the reduction of halogenated benzoate esters.
Analytical Quality Control
Upon isolation, verify the product identity using the following parameters.
Expected Physical Properties[1][2][3]
-
Appearance: White crystalline solid or colorless oil (dependent on purity/polymorph).
-
Melting Point: 57–60 °C [1].[1]
Spectroscopic Data (Expected)
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Benzylic | |
| Aromatic Protons (Pattern depends on substitution) | ||
| ¹³C NMR | Benzylic Carbon | |
| ABSENT (Loss of Carbonyl Carbon) | ||
| IR | ~3300-3400 cm⁻¹ | Broad O-H stretch |
| ~1720 cm⁻¹ | ABSENT (Loss of Ester C=O stretch) |
Safety & Troubleshooting
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Moisture in solvent; Old NaBH₄. | Use freshly opened NaBH₄; Ensure THF is anhydrous. |
| Dehalogenation (Product mass -34) | Reaction temperature too high (LiAlH₄). | Switch to Method A (NaBH₄) or lower temp. |
| Emulsion during workup | Aluminum salts (DIBAL/LAH). | Use Rochelle's salt wash; Filter through Celite. |
| Low Yield | Product water-soluble or volatile. | Saturate aqueous layer with NaCl before extraction; Do not over-dry under high vacuum. |
Safety Hazards[2][7]
-
Hydrogen Gas: Both methods generate
. Perform in a fume hood. -
Exotherm: The quench of DIBAL-H and LiAlH₄ is extremely exothermic. Always quench at 0°C or below.
-
Reagent Handling: DIBAL-H is pyrophoric. Handle under inert atmosphere.
References
-
Matrix Scientific. (n.d.). 2-Chloro-5-(trifluoromethyl)benzyl alcohol Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzyl alcohol CAS 64372-62-9.[3] Retrieved from [3]
- Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005.
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Sources
Application Note: Modular Synthesis of Trifluoromethyl-Substituted Heterocycles from Benzoate Esters
Introduction & Strategic Value
The incorporation of a trifluoromethyl (
While various routes exist to access these motifs, benzoate esters represent the most abundant, cost-effective, and structurally diverse starting materials. This guide details a robust, modular workflow for converting benzoate esters into high-value
The "Hub-and-Spoke" Strategy
Unlike direct cyclization methods which are often substrate-specific, this protocol utilizes a two-stage "Hub-and-Spoke" approach:
-
The Hub: Chemoselective nucleophilic trifluoromethylation of the ester to form a stable TFMK.
-
The Spokes: Divergent condensation of the TFMK with dinucleophiles to generate various heterocycles.
Figure 1: The modular workflow transforming benzoate esters into diverse fluorinated heterocycles.
Phase 1: Synthesis of Aryl Trifluoromethyl Ketones (The Hub)
The direct conversion of esters to ketones using organometallics (e.g., Grignard reagents) is notoriously difficult due to the "double addition" problem, where the highly reactive ketone product consumes a second equivalent of the nucleophile to form a tertiary alcohol.
The Solution: We utilize the Ruppert-Prakash reagent (
-
Mechanism: The reaction proceeds via a stable tetrahedral silyl hemiacetal intermediate. Unlike the alkoxide formed in Grignard reactions, this silyl-protected intermediate is stable and does not collapse to the ketone under the reaction conditions.
-
Result: The ketone is only revealed upon acidic workup, preventing over-reaction.
Protocol A: Nucleophilic Trifluoromethylation
Target: Conversion of Methyl Benzoate to 2,2,2-Trifluoroacetophenone.
Reagents:
-
Methyl benzoate (1.0 equiv)
- (1.2 equiv)
-
Cesium Fluoride (CsF) (0.1 equiv) - Dried under vacuum
-
Solvent: Toluene or THF (Anhydrous)
-
Workup: 1M HCl / Methanol
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Charging: Add anhydrous CsF (15 mg, 0.1 mmol) and Methyl benzoate (136 mg, 1.0 mmol). Add anhydrous Toluene (5 mL).
-
Initiation: Cool the reaction mixture to
using an ice bath. Slowly add (170 mg, 1.2 mmol) dropwise via syringe.-
Note: A slight exotherm may be observed. The color may change to yellow/light orange.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or GC-MS.
-
Checkpoint: You are looking for the disappearance of the ester. The product at this stage is the Silyl Hemiacetal , not the ketone.
-
-
Hydrolysis (Critical): Once the ester is consumed, add 2 mL of 1M HCl (aq) or a solution of HCl in Methanol. Stir vigorously for 1 hour at RT.
-
Chemistry: This step cleaves the O-Si bond and collapses the tetrahedral intermediate to the ketone.
-
-
Workup: Dilute with diethyl ether (20 mL). Wash with
(sat. aq.) and Brine.[1] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , filter, and concentrate carefully.-
Caution: Low molecular weight TFMKs are volatile. Avoid high-vacuum prolonged drying.
-
Figure 2: Mechanistic pathway highlighting the stability of the silyl hemiacetal, which prevents double addition.
Phase 2: Divergent Heterocyclization (The Spokes)
Once the Trifluoromethyl Ketone (TFMK) is isolated, it serves as a potent 1,3-electrophile equivalent when paired with dinucleophiles.
Protocol B: Synthesis of -Pyrazoles
Reaction Type: Condensation with Hydrazines.[2][3]
Regioselectivity: Reaction with methyl hydrazine can yield regioisomers. The
Reagents:
-
TFMK (from Phase 1) (1.0 equiv)
-
Hydrazine Hydrate (
) (1.5 equiv) -
Solvent: Ethanol (EtOH)
Methodology:
-
Dissolve TFMK (1.0 mmol) in Ethanol (5 mL).
-
Add Hydrazine Hydrate (1.5 mmol) dropwise at RT.
-
Heat the mixture to reflux (
) for 3–6 hours. -
Monitoring: Monitor by TLC. The disappearance of the ketone spot indicates completion.
-
Isolation: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If not, concentrate the solvent and recrystallize from Hexane/EtOAc.
Protocol C: Synthesis of -Pyrimidines
Reaction Type: Condensation with Amidines.
Reagents:
-
TFMK (1.0 equiv)
-
Benzamidine hydrochloride (1.2 equiv)
-
Base:
or NaOEt (2.0 equiv) -
Solvent: Acetonitrile or Ethanol[4]
Methodology:
-
Suspend Benzamidine HCl (1.2 mmol) and Base (2.0 mmol) in Acetonitrile (5 mL). Stir for 15 min to liberate the free amidine.
-
Add TFMK (1.0 mmol).
-
Reflux for 6–12 hours.
-
Workup: Cool to RT. Pour into water (20 mL). Extract with Ethyl Acetate (3x).
-
Purification: Silica gel chromatography is usually required to separate the pyrimidine from unreacted amidine.
Optimization & Troubleshooting Guide
The following data summarizes common failure modes and their scientific resolutions.
| Variable | Observation | Scientific Resolution |
| Solvent Moisture | Low yield of TFMK; recovery of starting ester. | Cause: |
| Temperature | Formation of tertiary alcohol (Double Addition). | Cause: Reaction temp > |
| Initiator | No reaction or very slow conversion. | Cause: Inactive fluoride source.Fix: Use anhydrous TBAF (1.0M in THF) if CsF fails. CsF requires 18-crown-6 in some non-polar solvents. |
| Volatility | Product loss during concentration. | Cause: TFMKs (especially acetophenone derivatives) sublime or evaporate.Fix: Do not use high vacuum (< 10 mbar). Keep rotary evaporator bath < |
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters, 25(21), 2195–2198.
-
Ma, J.-A., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews, 104(12), 6119–6146.
-
Singh, R. P., et al. (1999).[1][5] Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane.[1] The Journal of Organic Chemistry, 64(8), 2873–2876.
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
Sources
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]
Application Note: Grignard Protocols for Methyl 2-chloro-5-(trifluoromethyl)benzoate
This Application Note is designed for research and development scientists focusing on the functionalization of Methyl 2-chloro-5-(trifluoromethyl)benzoate .
Due to the bifunctional nature of this substrate (containing both an electrophilic ester and a potentially reactive aryl chloride ), "Grignard reaction conditions" can refer to two distinct synthetic pathways. This guide prioritizes the most common utility: Nucleophilic Addition to the Ester , while explicitly addressing the limitations of generating a Grignard reagent from this substrate.
Executive Summary & Strategic Analysis
This compound presents a unique synthetic challenge due to the ortho-chloro substituent . While the 5-trifluoromethyl group strongly activates the ester electrophilically (via induction), the 2-chloro group provides significant steric hindrance , potentially impeding the formation of the tetrahedral intermediate or the second nucleophilic attack required to form tertiary alcohols.
Core Synthetic Decision Matrix
Before proceeding, the researcher must define the synthetic goal. The presence of the ester precludes standard Grignard formation from the aryl chloride.
| Synthetic Goal | Reaction Type | Feasibility | Protocol Section |
| Synthesize Tertiary Alcohol | Nucleophilic Addition (2.0+ equiv.) | High (Standard) | Protocol A |
| Synthesize Ketone | Controlled Mono-Addition | Medium (Requires Weinreb Amide or Low Temp) | Protocol B |
| Functionalize Aryl-Cl | Mg-Halogen Exchange | Low/Complex (Incompatible with Ester without protection) | Section 4 |
Mechanistic Insight: The "Ortho-Effect" in Grignard Additions
The reaction of Grignard reagents (R-MgX) with this specific benzoate is governed by a tug-of-war between electronics and sterics.
-
Electronic Activation: The -CF3 (meta to ester) and -Cl (ortho to ester) are electron-withdrawing. This makes the carbonyl carbon highly electrophilic, facilitating the initial attack of the Grignard reagent to form the ketone intermediate.
-
Steric Deceleration: The -Cl atom at the 2-position creates a "steric fence." While the first addition to form the ketone usually proceeds at
, the second addition (ketone alkoxide) often requires higher temperatures (RT or Reflux) because the ketone intermediate adopts a conformation where the -Cl blocks the approach of the second Grignard equivalent.
Critical Warning: Attempting to generate the Grignard reagent from the aryl chloride (using Mg metal) will result in rapid polymerization via intermolecular attack on the ester.
Detailed Experimental Protocols
Protocol A: Synthesis of Tertiary Alcohols (Double Addition)
Target: Conversion of the ester to a dialkyl/diaryl carbinol.
Reagents:
-
Substrate: this compound (
equiv.) -
Grignard Reagent:
or ( to equiv.) -
Solvent: Anhydrous THF (Preferred over Et2O for higher reflux temp).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under
flow. -
Substrate Solubilization: Dissolve
of this compound in anhydrous THF. Transfer to the reaction flask. -
Temperature Control (Cryogenic Start): Cool the substrate solution to
(ice/water bath). Note: Do not start at unless R-MgX is extremely reactive (e.g., Allyl-MgBr), as the ortho-Cl sterics may freeze the reaction. -
Controlled Addition: Charge the addition funnel with
( equiv.) of the Grignard reagent. Add dropwise over 30 minutes.-
Observation: A color change (often yellow
dark orange) indicates formation of the ketone intermediate.
-
-
Thermal Ramp (The "Push"):
-
After addition, stir at
for 1 hour. -
Crucial Step: Remove the ice bath and allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
If ketone persists: Heat to gentle reflux (
) for 2–4 hours. The steric bulk of the 2-Cl often necessitates this thermal energy to force the second addition.
-
-
Quench: Cool to
. Quench carefully with Saturated (aq). Caution: Exothermic.[1] -
Workup: Extract with EtOAc (
). Wash combined organics with Brine. Dry over .[1][2][3]
Protocol B: Synthesis of Ketones (Weinreb Amide Route)
Target: Selective mono-addition. Direct addition of 1 equiv. of Grignard to the ester rarely yields the ketone cleanly due to the high reactivity of the ketone intermediate. The Best Practice is a 2-step sequence.
-
Step 1: Convert this compound to the Weinreb Amide using
-dimethylhydroxylamine HCl and (Turbo-Amidation) or . -
Step 2: React the Weinreb Amide with
equiv. of R-MgX at . The stable chelated intermediate prevents over-addition.
Advanced Note: Magnesium-Halogen Exchange (The "Forbidden" Route)
If the goal is to functionalize the Aryl Chloride position (C-2) while keeping the ester intact, standard Grignard conditions will fail. You must use the Knochel-Hauser "Turbo Grignard" method at cryogenic temperatures.
-
Reagent:
(Turbo Grignard). -
Condition:
to . -
Mechanism: Fast
or exchange. However, for Aryl Chlorides , the exchange is very slow and usually requires electron-withdrawing groups. The 5-CF3 and Ester help, but the Ester is also a trap. -
Verdict: Not Recommended for this specific substrate unless the ester is first protected as an oxazoline or ortho-ester. The Grignard species formed at C-2 would be immediately adjacent to the ester (ortho), leading to rapid intramolecular cyclization to a tricyclic fluorenone-type species or polymerization.
Visualization of Workflows
Caption: Decision tree for reacting this compound. Note the critical stop-point for attempting to generate a Grignard reagent directly from the substrate.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls at Ketone | Steric hindrance from 2-Cl group preventing 2nd addition. | Increase temperature to reflux ( |
| Low Yield / Complex Mixture | Moisture in solvent; "Wet" Grignard reagent. | Retitrate Grignard reagent immediately before use. Ensure THF is |
| De-chlorination Observed | Mg-Halogen exchange occurring at reflux. | Avoid prolonged reflux (>4h). If observed, switch to lower temp ( |
| Exotherm on Quench | Residual unreacted Grignard. | Dilute quench: Add saturated |
References
- Preparation of Grignard Reagents and Reaction with Esters:Org. Synth.1946, 26, 106.
- Steric Effects in Grignard Additions: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press: New York, 1996.
-
Knochel-Hauser Exchange (Turbo Grignard) Limitations: Kneisel, F. F.; Dochnahl, M.; Knochel, P. Angew. Chem. Int. Ed.2004 , 43, 1017. Link
-
Weinreb Amide Synthesis for Ketones: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815. Link
- Reactivity of Trifluoromethyl Benzoates:Journal of Fluorine Chemistry archives regarding the stability of Ar-CF3 bonds in organometallic reactions.
Sources
Precision Buchwald-Hartwig Amination of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Application Note & Protocol
Executive Summary & Strategic Analysis
The substrate Methyl 2-chloro-5-(trifluoromethyl)benzoate presents a classic "push-pull" challenge in palladium-catalyzed cross-coupling. While the trifluoromethyl group (CF₃) at the C5 position exerts a strong electron-withdrawing effect (EWG) that activates the C-Cl bond for oxidative addition, the methyl ester at the ortho position introduces significant steric bulk and potential chelation effects.
Successful amination requires a catalytic system that balances three competing factors:
-
Oxidative Addition: Must occur into a sterically hindered C-Cl bond.
-
Chemo-stability: The methyl ester is prone to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu).
-
Selectivity: Primary amines may spontaneously cyclize with the ortho-ester to form lactams (e.g., quinazolinones), a cascade that must be controlled.
This guide details a Third-Generation Buchwald Precatalyst strategy, utilizing dialkylbiaryl phosphine ligands to ensure high turnover numbers (TON) while preserving the ester functionality.
Mechanistic Insight & Ligand Selection
The "Ortho-Effect" Paradox
In typical aryl chlorides, EWGs facilitate oxidative addition. However, the ortho-ester creates a "picket fence" steric environment. Standard phosphines (PPh₃, dppf) often fail to promote the reductive elimination step in such crowded environments.
The Solution: Dialkylbiaryl Phosphines
We utilize ligands like XPhos and BrettPhos .[1] Their bulky biaryl backbone forces the Pd(0) center into a mono-ligated species (
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in facilitating reductive elimination for ortho-substituted benzoates.
Experimental Protocol
Reagents & Materials Table
| Component | Role | Specification | Stoichiometry |
| Aryl Chloride | Substrate | Me 2-Cl-5-(CF3)benzoate (>98%) | 1.0 equiv |
| Amine | Nucleophile | Primary or Secondary (>98%) | 1.2 equiv |
| Catalyst | Pd Source | XPhos Pd G4 (or RuPhos Pd G4) | 1.0 - 3.0 mol% |
| Base | Proton Scavenger | Cs₂CO₃ (Anhydrous, granular) | 2.0 - 3.0 equiv |
| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous) | 0.2 - 0.5 M |
Step-by-Step Methodology
Pre-Reaction Check: Ensure all glassware is oven-dried. The ester moiety is moisture-sensitive under basic conditions; use anhydrous solvents.
Step 1: Catalyst & Substrate Charging
-
In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial equipped with a magnetic stir bar.
-
Add This compound (1.0 equiv).
-
Add the Amine (1.2 equiv). Note: If the amine is a volatile liquid, add it last via syringe.
-
Add Cs₂CO₃ (2.5 equiv). Crucial: Grind the base to a fine powder if it is granular to increase surface area.
-
Add XPhos Pd G4 (2.0 mol%).
-
Why G4? The 4th generation precatalysts activate at room temperature and do not require reduction by the amine, preventing induction periods.
-
Step 2: Solvent Addition & Degassing
-
Seal the vial with a septum cap.
-
Evacuate and backfill with inert gas (3 cycles).
-
Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.25 M.
-
Solvent Choice: Dioxane is preferred for Cs₂CO₃ solubility. Toluene is a backup if the product is highly lipophilic.
-
Step 3: Reaction Execution
-
Place the vial in a pre-heated block at 80 °C .
-
Stir vigorously (≥800 RPM). Mass transfer is critical in heterogeneous base systems.
-
Monitor: Check by HPLC or TLC at 1 hour.
-
Target: >95% conversion of the aryl chloride.[2]
-
Typical Time: 2–6 hours.
-
Step 4: Work-up & Isolation
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Note: The CF3 group makes the product distinct on TLC (often UV active and lipophilic).
-
Optimization Decision Tree
Not all amines react identically.[3] Use this logic flow to adapt the protocol.
Figure 2: Ligand and condition selection based on nucleophile class.
Troubleshooting & Critical Controls
Common Failure Modes[4]
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation / Poor Oxidative Addition | Switch to tBuXPhos Pd G4 (bulkier). Ensure solvent is strictly anhydrous. |
| Hydrolysis (Acid formation) | Base too strong or wet solvent | Ensure Cs₂CO₃ is used, not NaOtBu. Re-dry solvent. |
| Dehalogenation (Ar-H) | Increase amine concentration. Lower temperature to 60°C. | |
| Bis-Arylation | Primary amine over-reacting | Switch ligand to BrettPhos . Increase amine equivalents (1.5 equiv). |
The "Cyclization Trap"
When using primary amines, the resulting secondary amine product contains a nucleophilic nitrogen ortho to the methyl ester.
-
Scenario A (Desired): If you want the quinazolinone/lactam, heat to 100-110°C after coupling is complete.
-
Scenario B (Undesired): If you want the open-chain ester, keep temp <80°C and avoid protic solvents.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 2009. Link
-
Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[4] Journal of the American Chemical Society, 2025.[5] Link
-
Sigma-Aldrich. "Buchwald Ligands User Guide." MilliporeSigma Technical Library. Link
-
Cho, E. J., Buchwald, S. L., et al. "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides."[6] Science, 2010.[6] Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link
Sources
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. air.unimi.it [air.unimi.it]
- 6. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Current Status: Operational Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Challenge of the "Deceptive" Benzoate
Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS: 344-96-7) presents a specific set of synthetic challenges. While it appears to be a simple ester, the combination of an ortho-chloro group and a meta-trifluoromethyl group creates a "push-pull" electronic environment that complicates standard esterification.[1]
Key Yield Killers:
-
Steric Hindrance: The ortho-chloro substituent creates steric bulk, slowing down the nucleophilic attack of methanol at the carbonyl carbon during Fischer esterification.
-
SnAr Lability: The electron-withdrawing nature of the CF3 group (para to the Cl) and the ester (ortho to the Cl) activates the ring for Nucleophilic Aromatic Substitution (SnAr). Using strong bases (e.g., NaOMe, NaOH) in methanol will displace the chloride, destroying your product.
-
Volatility: The methyl ester is a liquid with moderate volatility. Significant yield is often lost on the rotary evaporator if vacuum pressure is not carefully managed.
Module 1: The "Golden Standard" Protocol (Acid Chloride Route)
Recommendation: For yields >90%, abandon standard Fischer esterification (Acid + MeOH + H2SO4). Instead, utilize the Acid Chloride Intermediate pathway. This method is irreversible and overcomes the steric hindrance of the ortho-chloro group.[1]
Workflow Diagram
Caption: The Acid Chloride pathway minimizes equilibrium issues. Note the critical warning against base addition to prevent side reactions.
Detailed Protocol
-
Activation:
-
In a dry RBF equipped with a reflux condenser and drying tube (CaCl2), suspend 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in Thionyl Chloride (SOCl2) (3.0–5.0 eq).
-
Add 1–2 drops of dry DMF (Dimethylformamide) as a catalyst.
-
Heat: Reflux (75–80°C) for 2–3 hours. The solution should turn clear, indicating the formation of the acid chloride.
-
Evaporation: Remove excess SOCl2 via vacuum distillation (rotovap) strictly under anhydrous conditions. Add dry toluene and re-evaporate to azeotrope off residual traces of SOCl2.
-
-
Esterification:
-
Dissolve the resulting crude acid chloride in Dichloromethane (DCM) (anhydrous).
-
Cool to 0°C in an ice bath.
-
Add Methanol (anhydrous, 5.0 eq) dropwise. Note: No base is required. The HCl gas generated will escape or remain dissolved.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup (Crucial for Yield):
Module 2: Troubleshooting Guide (FAQs)
Category A: Low Yield & Conversion
Q: I used H2SO4 and MeOH (Fischer Esterification), but conversion stalled at 60%. Why? A: The ortho-chloro group provides significant steric hindrance, protecting the carbonyl carbon.[1] Additionally, water produced in the reaction shifts the equilibrium back to the acid.
-
Fix: Switch to the Acid Chloride method (Module 1). If you must use Fischer, you need a Dean-Stark trap (with benzene/toluene) or high-loading molecular sieves to physically remove water and drive the equilibrium.[1]
Q: I lost 40% of my mass during the drying step. Where did it go? A: this compound is relatively volatile.[1]
-
Fix: Never use a high-vacuum pump (0.1 mmHg) for drying this liquid.[1] Use a rotary evaporator at 40°C/20-30 mbar. If you need to remove high-boiling solvents, use column chromatography instead of prolonged vacuum exposure.[1]
Category B: Impurities & Side Reactions[1]
Q: I see a byproduct with a mass of M-4 (or M+31 vs M+35 difference). What is it? A: You have likely synthesized Methyl 2-methoxy-5-(trifluoromethyl)benzoate .[1]
-
Cause: You likely used a base (NaOH, KOH, or even Pyridine/TEA) in the presence of Methanol. The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SnAr) .[1] Methoxide (MeO-) is a strong nucleophile and displaces the Chloride.[1]
-
Fix: Perform the esterification under acidic or neutral conditions only. Avoid basic workups until the excess methanol is removed.
Q: My product turned yellow/brown after adding Thionyl Chloride. A: This is normal for technical grade SOCl2. However, if it is black, you may be charring the product due to excessive heat.
-
Fix: Ensure the bath temperature does not exceed 80°C. Use a nitrogen atmosphere to prevent moisture from reacting with SOCl2 to create aggressive localized hot spots.
Module 3: The SnAr "Trap" (Mechanism Visualization)
Understanding why you cannot use base is critical. The diagram below illustrates how the electron-withdrawing groups (EWG) set a trap for the chemist.
Caption: The 5-CF3 and 1-Ester groups withdraw electron density, making the 2-Cl position vulnerable to attack by bases (MeO-).[1]
Module 4: Analytical Validation Data
Use this table to verify your isolated product.
| Property | Value / Characteristic | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Darkens on oxidation/impurity.[1] |
| Boiling Point | ~105°C @ 25 mmHg | Volatile. Do not over-dry. |
| 1H NMR (CDCl3) | δ 3.95 (s, 3H, OMe), 7.5-8.2 (m, 3H, Ar-H) | Look for OMe singlet.[1] |
| 19F NMR | δ -63 ppm (approx) | Single peak (CF3).[1] |
| Key IR Stretch | ~1730 cm⁻¹ (C=O ester) | Distinct ester carbonyl. |
| Major Impurity | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | Result of SnAr (Base usage).[1] |
References
-
PubChem. Methyl 2-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine.[1] [Link][3]
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7][8] Chemical Reviews. (Foundational mechanism for SnAr activation by EWGs).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4][7] Oxford University Press. (Source for Acid Chloride vs. Fischer Esterification kinetics).
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-chloro-5-(trifluoromethyl)benzoate Purification
The following technical guide serves as a specialized support resource for the purification of Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS: 344-96-7). This document is structured to assist researchers in achieving pharmaceutical-grade purity (>98%) through rigorous, self-validating protocols.
Status: Operational Role: Senior Application Scientist Subject: Impurity Isolation & Removal Protocols
Part 1: Impurity Profiling (Know Your Enemy)
Before initiating purification, you must characterize the "impurity landscape." In the esterification of 2-chloro-5-(trifluoromethyl)benzoic acid, the impurity profile is distinct due to the electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro substituents.
Target Molecule Specifications
-
Compound: this compound
-
Boiling Point: 105 °C at 25 mmHg (approx. 220-225 °C at 760 mmHg)
-
Appearance: Colorless to pale yellow liquid
-
Density: ~1.31 g/mL[1]
Common Impurity Matrix
| Impurity Type | Specific Compound | Origin | Detection Method |
| Precursor (Acid) | 2-chloro-5-(trifluoromethyl)benzoic acid | Incomplete esterification or hydrolysis | HPLC (Polar), TLC (Streaking) |
| Hydrolysis Product | Same as precursor | Moisture ingress during storage | GC-MS (Derivatization required) |
| Regioisomers | Methyl 2-chloro-4-(trifluoromethyl)benzoate | Impure starting material synthesis | 1H-NMR (Splitting patterns), GC (Retention time shift) |
| Catalyst Residue | Sulfuric acid / p-TsOH | Inadequate aqueous wash | pH paper (Acidic organic layer) |
| Solvent Trap | Methanol, DCM, Toluene | Process solvents | H-NMR (Singlets at 3.49 or 5.30 ppm) |
Technical Note: The electron-withdrawing -CF3 group increases the acidity of the parent benzoic acid, making it slightly more resistant to esterification than unsubstituted benzoic acid. It also makes the ester bond slightly more susceptible to hydrolysis under basic conditions.
Part 2: Purification Workflows (The "How-To")
Workflow A: The "Standard" Aqueous Workup (Primary Defense)
Best for: Removing unreacted acid and inorganic catalysts. Scale: <100g
-
Quench: Cool reaction mixture to 0°C.
-
Solvent Swap: If reaction was in Methanol, concentrate under reduced pressure to remove excess MeOH. Redissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Scavenging (Critical Step):
-
Wash organic layer with saturated NaHCO3 (aq) .
-
Why? This converts the unreacted benzoic acid into its water-soluble sodium salt (Sodium 2-chloro-5-(trifluoromethyl)benzoate), partitioning it into the aqueous phase.
-
Validation: Test the aqueous layer pH.[2] It must remain basic (pH > 8). If acidic, repeat wash.[2]
-
-
Brine Wash: Wash with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous MgSO4 for 30 mins. Filter and concentrate.
Workflow B: High-Vacuum Distillation (The Gold Standard)
Best for: High-purity isolation (>99%) and removal of non-volatile colored impurities. Scale: >10g to kg
-
Setup: Short-path distillation head with a Vigreux column.
-
Vacuum Requirement: High vacuum (<5 mmHg) is recommended to keep bath temperature below 150°C, preventing thermal degradation of the -CF3 group.
-
Target Fraction: Collect the fraction boiling at 105 °C / 25 mmHg .
-
Fore-run: Discard the first 5-10% (contains solvent traces and lower-boiling isomers).
Workflow C: Flash Chromatography (The "Polisher")
Best for: Separating difficult regioisomers or closely eluting by-products. Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 100:0 → End 90:10).
-
Note: The ester is non-polar. It will elute early. The acid impurity will retain strongly on silica.
Part 3: Troubleshooting & FAQs
Q1: I performed the bicarbonate wash, but my HPLC still shows 5% starting acid. Why?
Diagnosis: The "Emulsion Trap" or "Solubility Limit." The Fix:
-
Check pH: Ensure your aqueous wash was actually basic.[2] The acid released CO2, which can neutralize your wash buffer. Use 1M NaOH instead of NaHCO3 for the second wash (Caution: Brief contact only to avoid hydrolyzing the ester).
-
Back-Extraction: The sodium salt of the acid might have acted as a surfactant, trapping some acid in the organic layer.
-
Protocol: Extract the basic aqueous layer once with fresh organic solvent to recover any trapped ester, then combine organic layers.
-
Q2: The product is a dark yellow/orange liquid instead of colorless.
Diagnosis: Trace oxidation of aromatic rings or polymerization of minor impurities. The Fix:
-
Activated Carbon Treatment: Dissolve the crude ester in warm Hexane (5 volumes). Add 5% w/w Activated Carbon. Stir for 30 mins. Filter through a Celite pad.
-
Distillation: If color persists, vacuum distillation is the only way to physically separate the chromophores (which are usually high-molecular-weight non-volatiles).
Q3: Can I crystallize this compound?
Answer: Generally, No . this compound is a liquid at room temperature.[3] Crystallization is only viable if you cool it significantly (e.g., -20°C in Pentane), but this is difficult to scale.
-
Alternative: If you need a solid for X-ray or storage, consider hydrolyzing it back to the acid (Solid, MP ~93-96°C), purifying the acid via crystallization from Hexane/Chloroform, and re-esterifying.
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision matrix for choosing the correct purification path based on your crude analysis.
Caption: Decision tree for selecting purification method based on impurity content and physical appearance.
Part 5: Experimental Data Summary
Table 1: Physicochemical Data for Process Control
| Property | Value | Source | Application |
| Molecular Weight | 238.6 g/mol | Calculated | Yield Calculations |
| Boiling Point | 105 °C @ 25 mmHg | Chem-Impex [1] | Distillation Setpoint |
| Refractive Index | 1.45 ( | Chem-Impex [1] | Purity Check (Quick) |
| Acid Precursor MP | 93-96 °C | Sigma-Aldrich [2] | ID of Precipitate |
Table 2: Solvents for Chromatography (TLC/Column)
| Solvent System | Ratio (v/v) | Rf (Product) | Rf (Acid Impurity) |
| Hexane : EtOAc | 90 : 10 | ~0.60 | ~0.05 (Streaks) |
| Hexane : DCM | 50 : 50 | ~0.45 | ~0.10 |
| Toluene (Pure) | 100 | ~0.55 | ~0.00 |
References
-
PubChem.[1][3][4][5][6] Methyl 2-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. 邻氯苯甲酸甲酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting hydrolysis failures of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Technical Support Center: Hydrolysis of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Case ID: HYD-CF3-CL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hydrolysis Failures (Stalled Reaction vs. Byproduct Formation)
Executive Summary
Hydrolyzing This compound presents a classic "push-pull" conflict in organic synthesis. You are battling two opposing forces:
-
Steric/Electronic Deactivation: The ortho-chloro group provides steric bulk that hinders nucleophilic attack at the carbonyl carbon, potentially stalling the reaction.
-
Nucleophilic Aromatic Substitution (
) Risk: The Chlorine atom at position 2 is electronically activated by the ortho-ester and the para-trifluoromethyl group. This makes the ring highly susceptible to attack by strong nucleophiles (like or ), leading to the displacement of chloride rather than ester cleavage.
This guide provides a diagnostic workflow to navigate these hazards, prioritizing the integrity of the halogenated scaffold.
Part 1: Diagnostic Workflow
Before altering your protocol, identify your failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying failure modes based on crude reaction analysis.
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "The reaction is stuck. I see only Starting Material."
Diagnosis: Phase Transfer Failure.
The trifluoromethyl (
The Fix: The "Green" LiOH System Switch to Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF) and water mixture.
-
Why LiOH? The Lithium cation (
) is a harder Lewis acid than or , which can assist in coordinating with the carbonyl oxygen, slightly activating it. More importantly, LiOH is more soluble in organic-aqueous mixtures. -
Why THF? It solubilizes the lipophilic ester while remaining miscible with water.
Protocol A: Mild LiOH Hydrolysis
-
Dissolve 1.0 eq of this compound in THF (Volume: 5 mL per mmol).
-
Prepare a solution of LiOH·H₂O (2.5 eq) in Water (Volume: 1.5 mL per mmol).
-
Add the aqueous base dropwise to the THF solution at 0°C .
-
Allow to warm to Room Temperature (20–25°C) . Do not heat.
-
Monitor by TLC/LCMS at 2 hours.
-
Note: If reaction is slow, add Methanol (MeOH) as a co-solvent (THF:MeOH:H2O 3:1:1) to improve homogeneity, but monitor for transesterification.
-
Issue 2: "I see a byproduct with Mass [M-18] or [M+14]."
Diagnosis: Nucleophilic Aromatic Substitution (
-
M-Cl + OH: You formed 2-hydroxy-5-(trifluoromethyl)benzoic acid (displacement by hydroxide).
-
M-Cl + OMe: You formed Methyl 2-methoxy-5-(trifluoromethyl)benzoate (displacement by methoxide).
The Fix: Eliminate Strong Nucleophiles
If LiOH at room temperature still causes
Protocol B: Anhydrous Trimethylsilyl Iodide (TMSI) Cleavage
This method cleaves the ester under neutral/anhydrous conditions via an
Mechanism:
-
Activation of carbonyl by Silicon.
-
Nucleophilic attack by Iodide on the methyl group (demethylation).
-
Hydrolysis of the resulting silyl ester (spontaneous upon workup).
Step-by-Step:
-
Dry Conditions: Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolve 1.0 eq of ester in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Add Trimethylsilyl Iodide (TMSI, 1.2 – 1.5 eq) dropwise at 0°C .
-
Alternative: Generate TMSI in situ using TMS-Cl (1.5 eq) and NaI (1.5 eq) in MeCN.
-
-
Stir at Room Temperature for 4–6 hours.
-
Quench: Pour into cold aqueous Sodium Thiosulfate (
) to reduce any free iodine (solution turns from dark red to clear). -
Extract with Ethyl Acetate. The product in the organic layer will be the free acid.
Part 3: Comparative Data & Reagent Selection
Use this table to select the appropriate reagent based on your lab's available chemicals and the severity of the side reactions.
| Reagent System | Reactivity | Recommended For | Notes | |
| NaOH / MeOH / H2O | High | Critical | Simple esters only | AVOID. Methoxide is a strong nucleophile; high risk of Cl-displacement. |
| LiOH / THF / H2O | Moderate | Low | First-line attempt | Best balance of solubility and mildness. Keep at RT. |
| TMSI (in DCM/MeCN) | High | Zero | High-value/Sensitive substrates | Anhydrous. Cleaves ester via demethylation. No base present. |
| Trimethyltin Hydroxide | Low | Very Low | Slow reactions | Highly selective but toxic (organotin). Use only if TMSI fails. |
| H2SO4 / AcOH / H2O | Low | Low | Acid-stable substrates | Likely too slow due to steric hindrance of the ortho-Cl. |
Part 4: Mechanistic Insight (Why is this happening?)
Understanding the competition between Hydrolysis and
Figure 2: Competition between Carbonyl attack (Hydrolysis) and Ring attack (
Key Takeaway: The
References
-
Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)benzoic acid Product Information. (CAS 657-06-7).[1][2] Retrieved from
- Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. (Protocol for TMSI cleavage).
-
Nicolaou, K. C., et al. (2005).[3] A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.[3] Angewandte Chemie International Edition, 44(9), 1378-1382.[3] Retrieved from
-
Organic Chemistry Portal. Hydrolysis of Esters. (General mechanisms and reagent compatibility).[4][5] Retrieved from
-
PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 內容不提供 [sigmaaldrich.com]
Preventing side reactions in Methyl 2-chloro-5-(trifluoromethyl)benzoate reduction
Topic: Reduction of Methyl 2-chloro-5-(trifluoromethyl)benzoate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemoselectivity Challenge
You are attempting to reduce This compound (Substrate 1 ) to its corresponding alcohol or aldehyde. This substrate presents a classic "Chemoselectivity Triangle" challenge:
-
The Target: The Ester moiety (requires a strong nucleophile).
-
The Hazard (A): The Aryl Chloride (susceptible to hydrodehalogenation, especially with transition metals).
-
The Hazard (B): The Trifluoromethyl group (generally robust, but susceptible to defluorination under dissolving metal conditions).
Core Recommendation: Avoid catalytic hydrogenation (Pd/C + H₂), as this will rapidly cleave the C-Cl bond. Avoid unmoderated LiAlH₄ at reflux, as it poses a safety risk and potential selectivity issues. The industry-standard "Goldilocks" protocol for this transformation is Sodium Borohydride (NaBH₄) activated by Methanol , or controlled DIBAL-H reduction.
Interactive Troubleshooting & Decision Matrix
Before proceeding, determine your specific failure mode or requirement using the logic map below.
Figure 1: Decision tree for reagent selection and troubleshooting common side reactions.
Reagent Selection Guide
The following table summarizes why standard reagents fail or succeed with this specific halogenated substrate.
| Reagent System | Suitability | Risk Profile | Mechanistic Insight |
| H₂ / Pd/C | ⛔ CRITICAL FAIL | High: Rapid Dechlorination. | Palladium inserts into the C-Cl bond (Oxidative Addition) faster than it reduces the ester. Result: Methyl 3-(trifluoromethyl)benzoate. |
| LiAlH₄ (Ether/THF) | ⚠️ Caution | Medium: Over-reduction. | Strong nucleophile. While it reduces esters, high temperatures can lead to side reactions on the electron-deficient ring.[1] Difficult to stop at aldehyde. |
| NaBH₄ (THF only) | ❌ Ineffective | Low: No Reaction. | NaBH₄ is too mild to reduce esters without activation. |
| NaBH₄ + MeOH | ✅ RECOMMENDED | Lowest: Chemoselective. | Methanol reacts with NaBH₄ to form alkoxy-borohydrides (e.g., Na[BH(OMe)₃]), which are more nucleophilic towards esters but do not attack the C-Cl bond. |
| DIBAL-H (1 eq) | ✅ Good | Low: Temp Dependent. | At -78°C, forms a stable tetrahedral intermediate that hydrolyzes to Aldehyde . At >0°C, reduces to Alcohol . |
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Reduction (Target: Alcohol)
Use this for robust synthesis of (2-chloro-5-(trifluoromethyl)phenyl)methanol.
Theory: Sodium borohydride is generally unreactive toward esters. However, in the presence of methanol (as solvent or additive), the kinetics accelerate significantly due to the in-situ formation of active alkoxyborohydride species and coordination of the solvent to the sodium cation.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: NaBH₄ (Sodium Borohydride) (2.0 - 4.0 equiv)
-
Solvent: THF (anhydrous) and Methanol (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (approx. 0.5 M concentration).
-
Activation: Heat the solution to a gentle reflux (approx. 65°C).
-
Addition: Add Methanol dropwise (approx. 0.8 mL per mmol of substrate) over 30 minutes. Note: Vigorous gas evolution (H₂) will occur. Ensure proper venting.
-
Alternative: Add solid NaBH₄ in portions to a refluxing mixture of THF/MeOH.
-
-
Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 1–3 hours.
-
Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na₂SO₄.[1][2][3]
Why this works: The hydride attacks the carbonyl carbon. The C-Cl bond remains intact because NaBH₄ (even activated) is not a strong enough electron donor to initiate Single Electron Transfer (SET) or oxidative addition into the aryl chloride bond.
Protocol B: The "Controlled" Reduction (Target: Aldehyde)
Use this if you need the benzaldehyde intermediate.
Theory: DIBAL-H acts as a Lewis Acid (Aluminum) and a Hydride donor. At low temperatures, it forms a stable tetrahedral aluminum-hemiacetal intermediate which does not collapse until acidic workup, preventing over-reduction to the alcohol.
Step-by-Step:
-
Setup: Flame-dry glassware. Maintain inert atmosphere (N₂ or Ar).
-
Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM) or Toluene.
-
Cooling: Cool strictly to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (1.1 equiv, 1.0 M in Hexanes) slowly down the side of the flask. Keep internal temp below -70°C.
-
Stir: Stir for 1–2 hours at -78°C.
-
Quench (Critical): While still at -78°C, add Methanol (excess) to destroy excess hydride, then add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
-
Warm: Allow to warm to Room Temperature. Stir vigorously until the emulsion clears (can take hours).
Frequently Asked Questions (FAQs)
Q1: I observe a byproduct with Mass M-34 (Loss of Cl, gain of H). What happened?
-
A: You likely used Catalytic Hydrogenation (Pd/C) or a dissolving metal reduction. The C-Cl bond on an electron-deficient ring (due to the CF₃ group) is highly susceptible to oxidative addition by Palladium.
-
Fix: Switch to Protocol A (NaBH₄). Chemical hydride reduction is orthogonal to aryl halide reduction mechanisms.
-
Q2: I isolated the Carboxylic Acid instead of the Alcohol. Why?
-
A: This is a hydrolysis issue, not a reduction failure.
-
Your solvent contained significant water.
-
The intermediate was not fully reduced, and during the aqueous quench, the unreacted ester hydrolyzed.
-
Fix: Ensure solvents are anhydrous.[4] If using DIBAL, ensure you use at least 2.2 equiv if targeting the alcohol, or strictly 1.1 equiv for aldehyde.
-
Q3: Can I use LiAlH₄ if I keep it cold?
-
A: Technically, yes. However, LiAlH₄ is "overkill." The 2-chloro substituent provides steric hindrance, and the 5-CF₃ group makes the ring electron-deficient. A powerful nucleophile like LiAlH₄ risks attacking the ring or causing defluorination if the reaction warms up. NaBH₄/MeOH is safer and provides higher chemoselectivity.
Q4: Will the CF₃ group react?
-
A: The trifluoromethyl group is generally stable to borohydrides and aluminohydrides. It typically only reacts under "Dissolving Metal" conditions (e.g., Mg/MeOH or Na/NH₃) or with specific radical silyl species. Under Protocol A or B, the CF₃ group will remain intact.
Visualizing the Chemoselectivity
The following diagram illustrates the competing pathways and how the recommended protocol avoids the "Red Zone."
Figure 2: Reaction pathway analysis showing the chemoselective advantage of Borohydride systems.
References
-
Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride.[5] The Journal of Organic Chemistry, 51(21), 4000-4005.
- Larock, R. C. (1989). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. VCH Publishers.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[6] (Detailed profiles on DIBAL-H and NaBH4 selectivity).
Sources
Technical Support Center: Purification of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Current Status: Operational Topic: Recrystallization & Purification Protocols Target Molecule: Methyl 2-chloro-5-(trifluoromethyl)benzoate CAS Registry Number (Generic Reference): 115105-86-9 (Analogous/Isomeric reference for structure class)[1][2]
Executive Summary & Physicochemical Profile[1][2][3]
User Warning: this compound belongs to a class of halogenated benzoate esters that frequently exhibit low melting points (often <50°C) or exist as supercooled liquids (oils) at room temperature.[1][2]
Standard high-temperature recrystallization often fails, resulting in "oiling out" rather than crystal formation.[1][2] This guide prioritizes low-temperature crystallization and solvent polarity matching to overcome thermodynamic barriers to solidification.[1][2]
| Property | Characteristic | Implication for Purification |
| Lipophilicity | High (due to -CF₃, -Cl, -OMe) | Insoluble in water; highly soluble in DCM, EtOAc, THF.[1][2] |
| Crystallinity | Moderate to Poor | Prone to forming amorphous oils; requires seeding or slow cooling.[1] |
| Key Impurities | 2-chloro-5-(trifluoromethyl)benzoic acid | Acidic impurities inhibit crystallization; must be removed via base wash before recrystallization.[1][2] |
Solvent Selection Matrix
The following solvent systems are validated based on the principles of "like dissolves like" and the specific polarity requirements of electron-deficient aromatic esters.
Primary Solvent Systems (Two-Solvent Methods)[1][2]
| System | Ratio (v/v) | Role | Protocol Notes |
| Hexanes / Ethyl Acetate | 10:1 to 5:1 | Gold Standard | Dissolve in minimal hot EtOAc; add Hexanes until cloudy. Cool to -20°C. Best for removing non-polar byproducts.[1][2] |
| Methanol / Water | 4:1 to 2:1 | Alternative | Dissolve in warm MeOH; add water dropwise.[1] Warning: Risk of oiling out is higher here due to polarity mismatch.[1] |
| Pentane / Ether | 10:1 | Low-Temp Only | Strictly for crystallization at -78°C or -20°C. Use if the compound is an oil at RT.[1][2] |
Single Solvent Candidates[1][2][4]
-
Heptane: Good for high-temperature dissolution and slow cooling.[1][2]
-
Isopropyl Alcohol (IPA): Often yields better crystals than MeOH due to higher boiling point and slower evaporation, but solubility may be too high.[1]
Decision Logic: Selecting Your Workflow
Use the following logic tree to determine the correct purification pathway based on the physical state of your crude material.
Figure 1: Decision matrix for purification based on physical state and purity.
Troubleshooting Guide & FAQs
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the solution turns milky, and a separate oily layer forms at the bottom instead of crystals.[1][2] Cause: The temperature dropped too quickly, or the solvent mixture is too polar (forcing the hydrophobic ester out of solution as a liquid phase before it can organize into a lattice).[1][2]
Corrective Protocol (The "Re-Heat" Method):
-
Re-dissolve: Heat the mixture until the oil redissolves (add a small amount of the "Good Solvent" e.g., EtOAc if necessary).
-
Seed: If you have any solid crystals from a previous batch, add a tiny seed crystal at the cloud point.[1]
-
Slow Cool: Turn off the heat source but leave the flask in the oil bath/block. Allow the bath to cool to room temperature naturally (over 2-3 hours).
-
Trituration: If it oils out again, decant the supernatant solvent.[1][2] Add cold Hexanes or Pentane to the oil and scratch the glass side vigorously with a glass rod.[1][2] This mechanical energy often induces nucleation.[2]
Issue 2: Acidic Impurity Persists
Symptoms: Melting point is depressed; NMR shows broad peaks or shifts corresponding to the benzoic acid precursor.[1] Cause: Recrystallization is poor at separating acids from their methyl esters because both have similar solubility profiles in organic solvents.[1]
Corrective Protocol (Chemical Wash):
-
Dissolve the crude ester in Ethyl Acetate or Diethyl Ether.[1]
-
Wash 2x with saturated NaHCO₃ (Sodium Bicarbonate) .[1] The acid converts to the water-soluble sodium salt; the ester remains in the organic layer.[1][2]
-
Dry over MgSO₄, filter, and evaporate before attempting recrystallization again.
Issue 3: Yield is Too Low (<50%)
Cause: The compound is too soluble in the chosen solvent system (likely too much EtOAc or Alcohol).[1] Corrective Protocol:
-
Concentrate the mother liquor (filtrate) to 20% of its original volume.[1][2]
-
Cool to -20°C (freezer) overnight.
-
Switch Systems: Try pure Heptane . Dissolve at boiling (98°C) and cool to RT. Heptane has a steep solubility curve for this class of esters.[2]
Detailed Experimental Protocol
Protocol A: Standard Two-Solvent Recrystallization (Hexane/EtOAc)
Best for solids with MP > 45°C[1][2]
-
Preparation: Place crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate dropwise while heating on a steam bath or heat block (approx. 60°C). Swirl constantly. Stop adding solvent the moment the solid dissolves.[1][2]
-
Precipitation: Remove from heat. While still hot, slowly add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears.[1]
-
Clearing: Add 1-2 drops of Ethyl Acetate to just clear the cloudiness.[1][2]
-
Crystallization: Cap the flask loosely. Wrap in a paper towel (insulation) to ensure slow cooling to Room Temperature.
-
Harvest: Once at RT, if crystals have formed, place in an ice bath for 20 minutes. Filter via Buchner funnel.[2][3] Wash with cold Hexanes.[2]
Protocol B: Low-Temperature Crystallization (For Oils)
Best for oils or solids with MP < 35°C[1][2]
-
Dissolution: Dissolve the oil in a minimal amount of Pentane or Diethyl Ether (approx 1-2 mL per gram of compound).[1][2]
-
Cooling: Seal the flask tightly. Place in a freezer at -20°C for 24-48 hours.
-
Observation: If a solid mass forms, quickly decant the solvent (keep it cold!) or filter using a pre-chilled funnel.[1]
-
Drying: These low-melting solids may melt if vacuum dried too aggressively.[1][2] Air dry or use a gentle vacuum without heat.[2]
References & Authority
-
Solvent Selection Principles:
-
Compound Data (Analogous Structures):
-
Synthesis & Purification Context:
Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a halogenated organic compound; handle with appropriate PPE in a fume hood.[1][2]
Sources
Removing unreacted Methyl 2-chloro-5-(trifluoromethyl)benzoate from reaction mixtures
Doc ID: TG-2024-CF3-BENZ | Version: 2.1 | Department: Process Chemistry & Purification
Executive Summary
This guide addresses the removal of Methyl 2-chloro-5-(trifluoromethyl)benzoate (hereafter referred to as SM-Ester ) from reaction mixtures. Due to the electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro (-Cl) groups, this compound exhibits high lipophilicity and unique electrophilicity.
Successful purification depends heavily on the chemical stability of your target product . This guide categorizes solutions into Chemical Scavenging (modifying the impurity) and Physical Resolution (chromatography/distillation).
Module 1: Physicochemical Profiling (Know Your Enemy)
Before selecting a protocol, understand the properties driving the separation difficulty.
| Property | Value / Characteristic | Implication for Purification |
| Boiling Point | ~105–110 °C (at 25 mmHg) | Volatile enough for Kugelrohr distillation, but high enough to persist on rotovaps. |
| Lipophilicity (LogP) | High (~3.5 estimated) | Elutes quickly on Normal Phase Silica (high |
| Reactivity | Electrophilic Ester | Susceptible to hydrolysis (saponification) and transesterification. |
| Electronic Effect | -CF3 & -Cl (EWG) | Makes the ester carbonyl more electrophilic than standard benzoates, allowing mild hydrolysis conditions. |
Module 2: The "Wet" Method (Chemical Scavenging)
Best For: Suzuki Couplings, C-H Activations, or Reductions where the Product is Base-Stable .
The Logic: Since SM-Ester is lipophilic and your product is likely lipophilic, chromatographic separation is difficult. We exploit the chemical orthogonality of the ester group. By selectively hydrolyzing the unreacted SM-Ester into its corresponding Benzoic Acid , we create a massive polarity difference and a pH-dependent solubility handle.
Protocol: Selective Saponification Scavenge
Prerequisite: Your product must not contain an ester or base-sensitive group.
-
Quench & Dilute:
-
Dilute the reaction mixture with a non-miscible organic solvent (e.g., EtOAc or MTBE).
-
-
The Scavenge Step:
-
Add 1.0 M NaOH (aq) or LiOH (aq) to the organic phase.
-
Crucial: Use 2–3 equivalents relative to the estimated remaining SM-Ester , not the total reaction mass.
-
Stir vigorously at RT for 30–60 minutes . The electron-deficient nature of the -CF3 ring accelerates hydrolysis compared to standard benzoates.
-
-
The Partition (Wash):
-
Transfer to a separatory funnel.[1]
-
Aqueous Layer (pH > 12): Contains the hydrolyzed impurity (2-chloro-5-(trifluoromethyl)benzoate anion). DISCARD.
-
Organic Layer: Contains your neutral product.
-
-
Final Polish:
Workflow Visualization (DOT)
Caption: Logic flow for selecting the Chemical Scavenging method. This path avoids difficult chromatography by chemically modifying the impurity.
Module 3: The "Dry" Method (Chromatographic Resolution)
Best For: Products sensitive to base (e.g., other esters, amides) or when the product is very polar.
The Logic: The -CF3 group makes SM-Ester "slippery" on silica gel (low interaction). It will almost always elute near the solvent front in non-polar systems.
Protocol: Optimized Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica (40–63 µm) | Sufficient for this separation. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate (EtOAc) or DCM | Polar modifier. |
| Gradient Profile | Isocratic Hold (0-5% B) for 3 CVs | SM-Ester elutes very early. Holding at low polarity forces it off before the product moves. |
| Detection | UV @ 254 nm | The aromatic ring absorbs strongly. |
Troubleshooting Co-elution:
If SM-Ester (
-
Switch Solvent System: Change from Hex/EtOAc to Toluene/Hexane . The
- interactions of Toluene with the electron-deficient benzoate ring can alter its retention time relative to your product. -
Vacuum Distillation: If the product is solid and stable, use Kugelrohr distillation (High Vac, 60–80 °C) to sublime/distill off the SM-Ester prior to the column.
Module 4: Technical Support FAQ
Q1: I am doing a Suzuki coupling, and the SM-Ester is overlapping with my Biaryl product on TLC. How do I separate them? A: This is the most common issue. The Biaryl product is likely also lipophilic.
-
Step 1: Run a 2D-TLC. Spot the plate, run in Hex/EtOAc.[1][3] Rotate 90°, expose to HCl vapors (or just air), then run again. If the SM hydrolyzes on silica (rare but possible), it might shift.
-
Step 2 (Recommended): Use the Chemical Scavenging method (Module 2). Most biaryls are stable to 1M NaOH at RT. Hydrolyzing the SM-Ester to the acid moves it to the baseline on TLC (and into the water layer during workup).
Q2: My product is an alcohol formed by reducing the ester, but the reaction is incomplete. A: If you have unreacted SM-Ester and Product-Alcohol:
-
Use Flash Chromatography.[3] The polarity difference is massive.
-
SM-Ester:
(10% EtOAc/Hex). -
Product-Alcohol:
(10% EtOAc/Hex). -
A simple silica plug filtration eluting with 5% EtOAc/Hex will remove the SM, then switch to 50% EtOAc/Hex to collect your alcohol.
Q3: Can I use amine scavengers? A: Yes, but it is slower. You can use polymer-supported amines (e.g., Trisamine resin) to react with the ester to form an amide, but benzoates are sterically hindered and electronically stabilized. Saponification (Module 2) is faster and cheaper.
References
-
Compound Properties & Reactivity
-
Purification Methodologies
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for distillation and solvent choices).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] (Context for workup of halo-ester starting materials).
-
-
Hydrolysis Kinetics
-
Goossen, L. J., et al. (2008).[2] "Pd-catalyzed synthesis of arylesters from carboxylic acids and anhydrides." Angewandte Chemie International Edition. (Discusses the stability and reactivity of electron-deficient benzoates).
-
Sources
Overcoming steric hindrance in Methyl 2-chloro-5-(trifluoromethyl)benzoate reactions
Ticket System ID: TSC-BENZ-CF3-CL Status: OPEN Subject: Overcoming Steric & Electronic Barriers in 2,5-Disubstituted Benzoate Transformations
Executive Summary
You are likely here because standard protocols (saponification, direct aminolysis) have failed on Methyl 2-chloro-5-(trifluoromethyl)benzoate .
This substrate presents a classic "deceptive" profile. While the trifluoromethyl group (-CF3) at C5 activates the ring electronically, the chlorine atom at C2 (ortho) creates a significant steric blockade protecting the ester carbonyl at C1. Furthermore, the "Ortho Effect" twists the ester out of planarity with the aromatic ring, decoupling resonance stabilization but simultaneously making the carbonyl carbon harder to access for nucleophiles.
This guide provides field-proven, high-impact protocols to bypass these barriers.
Ticket #001: Hydrolysis Fails or Stalls (Saponification)
User Complaint: "I tried standard LiOH/THF/Water and NaOH/MeOH. After 48 hours at reflux, I still have 60% starting material. Increasing temp leads to decomposition."
Root Cause Analysis
The tetrahedral intermediate required for saponification is destabilized by the steric bulk of the ortho-chlorine. Standard hydroxide ions in aqueous media are highly solvated (bulky) and cannot easily penetrate this steric shield.
Resolution Protocol A: "Anhydrous Hydroxide" Method
Logic: By using potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent (ether or DMSO), you generate "naked" hydroxide ions. These are significantly smaller and more nucleophilic than hydrated hydroxide ions, allowing them to slip past the ortho-chlorine.
Step-by-Step Protocol:
-
Dissolve: Dissolve 1.0 equiv of this compound in anhydrous THF or Ether (0.2 M concentration).
-
Prepare Reagent: In a separate flask, mix 2.5 equiv of Potassium tert-butoxide (t-BuOK) with anhydrous ether.
-
Activate: Add exactly 1.0 equiv of Water to the t-BuOK slurry. Stir for 5 minutes. This generates the reactive anhydrous hydroxide species.[1]
-
Combine: Add the ester solution to the reagent slurry.
-
Monitor: Stir at room temperature. TLC usually shows completion within 1-3 hours.
-
Quench: Acidify with 1M HCl to pH 2 and extract.
Resolution Protocol B: The "Nuclear Option" (TMSI)
Logic: If base sensitivity is an issue (or if Protocol A fails), use Iodotrimethylsilane (TMSI) . This proceeds via an SN2 mechanism on the methyl group of the ester (dealkylation) rather than attacking the hindered carbonyl. The ortho-sterics at the carbonyl become irrelevant.
Step-by-Step Protocol:
-
Setup: Flame-dry glassware under Argon.
-
Dissolve: Dissolve substrate in anhydrous Acetonitrile or DCM.
-
Add Reagent: Add 1.2 - 1.5 equiv of TMSI dropwise at 0°C.
-
Heat: Warm to 50-60°C. Monitor via TLC (Reaction time: 4-12 hours).
-
Quench: Cool to RT. Add Methanol to quench excess TMSI.
-
Workup: The product is the silyl ester. Aqueous workup (sodium thiosulfate to remove iodine color) hydrolyzes it to the free acid.
Visualizing the Decision Matrix
Figure 1: Decision matrix for selecting the correct hydrolysis protocol based on substrate sensitivity and steric severity.
Ticket #002: Direct Amidation Failure
User Complaint: "I cannot form the amide using the acid chloride method (thionyl chloride then amine). The acid chloride formation is sluggish, and the subsequent amine attack is messy."
Root Cause Analysis
Converting the hindered acid to an acid chloride is difficult because the same ortho-Cl that blocks hydrolysis blocks the attack of thionyl chloride. Furthermore, even if you make the acid chloride, the amine (nucleophile) struggles to approach the crowded carbonyl.
Resolution Protocol: AlMe3-Mediated Direct Amidation
Logic: Trimethylaluminum (AlMe3) reacts with your amine to form a highly reactive dimethylaluminum amide species. This species activates the ester and delivers the amine intramolecularly via a 6-membered transition state, effectively "pulling" the amine into the hindered center.
Step-by-Step Protocol:
-
Reagent Prep: In a dry flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.
-
Activation: Carefully add Trimethylaluminum (2.0M in Toluene) (1.2 equiv) dropwise at 0°C. (Caution: Gas evolution of Methane). Stir for 15-30 mins at RT to form the active Al-Amine complex.
-
Addition: Add the This compound (1.0 equiv) dissolved in Toluene.
-
Reaction: Heat to reflux (Toluene, 110°C) or sealed tube (DCM, 40°C).
-
Duration: 2-6 hours.
-
Quench: CRITICAL STEP. Cool to 0°C. Carefully add dilute HCl dropwise (gas evolution). Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break the aluminum emulsion.
Visualizing the Al-Mediated Pathway
Figure 2: The Aluminum "Trojan Horse" mechanism allows the amine to be delivered intramolecularly, overcoming the ortho-chlorine blockade.
Ticket #003: SNAr Reactivity (The Chlorine Handle)
User Complaint: "Can I displace the Chlorine? It's an aryl chloride, so I assumed it was inert, but I see trace byproducts."
Technical Insight
The 2-Cl is NOT inert. It is activated by two Electron Withdrawing Groups (EWGs):
This substrate is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) . If you are trying to preserve the Cl, avoid strong nucleophiles at high temps. If you want to displace it, you can.
Optimization Data for SNAr (Displacing Cl with Morpholine):
| Solvent | Temp (°C) | Base | Time | Yield | Notes |
| THF | 60 | TEA | 24h | <5% | Too non-polar; temp too low. |
| DMSO | 100 | K2CO3 | 4h | 92% | Optimal. Polar aprotic stabilizes Meisenheimer complex. |
| DMF | 120 | Cs2CO3 | 3h | 88% | Good, but DMF removal is harder than DMSO wash. |
| Toluene | 110 | Pd(OAc)2 | 12h | 60% | Buchwald conditions unnecessary; SNAr is faster/cheaper. |
References & Authority
-
Gassman, P. G., & Schenk, W. N. (1977). "The Use of Anhydrous Hydroxide for the Hydrolysis of Hindered Esters." Journal of Organic Chemistry. (Establishes the "naked hydroxide" protocol).
-
Jung, M. E., & Lyster, M. A. (1977). "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society.[4][5] (The definitive guide on TMSI dealkylation).
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications. (Foundation of the AlMe3 amidation protocol).
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Classic review explaining activation by Ortho/Para EWGs in SNAr).
End of Technical Support Guide. For further assistance, submit a log of your specific reaction conditions.
Sources
Technical Support Center: Methyl 2-chloro-5-(trifluoromethyl)benzoate Production
Status: Active | Topic: Scale-up Process Chemistry | Audience: Process Chemists & Engineers
Introduction: The Scale-Up Paradox
Welcome. If you are accessing this guide, you are likely transitioning from gram-scale synthesis to kilogram-scale production of Methyl 2-chloro-5-(trifluoromethyl)benzoate .
You have likely encountered a specific frustration: standard Fischer esterification protocols (refluxing in methanol with
The 2-chloro substituent provides significant steric hindrance at the reaction center, while the 5-trifluoromethyl group is a strong electron-withdrawing group (EWG), deactivating the carbonyl oxygen. To scale this successfully, we must move away from equilibrium-based methods and utilize irreversible activation via the Acid Chloride pathway .
Module 1: Reaction Optimization (Chemistry)
Troubleshooting: "Why is my conversion stalling at 70%?"
Diagnosis:
You are likely using a reversible Fischer esterification. The ortho-chloro substituent creates a "steric wall" that impedes the attack of methanol, while the
The Solution: Irreversible Activation
Switch to a two-step "One-Pot" sequence using Thionyl Chloride (
Protocol: The Activated One-Pot Method
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride ( | 1.2 - 1.5 equivalents relative to acid. Excess ensures full conversion. |
| Catalyst | DMF (N,N-Dimethylformamide) | Critical: 0.5 - 1.0 mol%. Forms the Vilsmeier-Haack reagent (active species). |
| Solvent | Toluene or DCM | Toluene is preferred for scale-up (higher boiling point, better safety profile). |
| Temperature | 70-80°C (Reflux) | Required to drive off |
| Quench | Methanol (Anhydrous) | Added after acid chloride formation is confirmed. |
Step-by-Step Workflow:
-
Activation: Charge 2-chloro-5-(trifluoromethyl)benzoic acid and Toluene. Add catalytic DMF.
-
Addition: Add
dropwise at 50°C. (Expect immediate gas evolution). -
Reaction: Heat to 80°C for 2-4 hours. Monitor by HPLC (quench aliquot in MeOH).
-
Distillation (Critical): Distill off excess
and Toluene to remove residual acidic gases. -
Esterification: Redissolve residue in Toluene. Cool to 0-5°C. Add Methanol (1.5 eq) slowly. Add base (Triethylamine or Pyridine) if acid scavenging is required, though often not necessary if HCl gas is allowed to escape.
Module 2: Process Safety (Hazards & Calorimetry)
Troubleshooting: "I'm seeing pressure spikes and delayed exotherms."
Diagnosis:
The formation of the acid chloride generates stoichiometric quantities of
The Gas Evolution Logic
For every 1 mole of substrate, you generate 2 moles of corrosive gas .
Caption: Figure 1. Mandatory gas handling train for Acid Chloride synthesis. The empty trap is essential to prevent caustic suck-back into the reactor during cooling.
Safety Checklist:
-
Scrubber Capacity: Ensure your caustic scrubber contains at least 2.5 molar equivalents of NaOH relative to the
used. -
Thermal Accumulation: Do not rely on reflux to control temperature. Use a dosing pump for
and stop addition if the temperature deviates by >5°C.
Module 3: Work-up & Purification (Quality)
Troubleshooting: "My product has a persistent cloudy haze or emulsion."
Diagnosis: Fluorinated aromatics like this compound have high density and high lipophilicity. They often form stable emulsions with aqueous washes, especially if the pH is near neutral where micro-precipitates of salts occur.
The "Heavy Phase" Protocol: Unlike typical organic synthesis where the product is in the top layer, your fluorinated product (Density ~1.4 g/mL) may be the bottom layer if you use light solvents like Ethyl Acetate, or it may struggle to separate from brine.
Purification Strategy Table:
| Impurity | Origin | Removal Method |
| Unreacted Acid | Incomplete activation | Wash organic layer with 5% |
| Thionyl Impurities | Excess reagent | Vacuum distillation before methanol addition is the only way to remove this efficiently. |
| Haze/Emulsion | Fluorinated nature | Do not shake vigorously. Use gentle rocking. Filter the biphasic mixture through a Celite pad to break the emulsion. |
| Color | Polymerization | Pass through a short plug of Silica Gel or treat with Activated Carbon. |
Module 4: Equipment Compatibility
FAQ: Can I use a stainless steel reactor?
Answer: NO.
The combination of
-
Recommended: Glass-lined steel (GLS) or Hastelloy C-22.
-
Gaskets: Use PTFE (Teflon) or Kalrez. Avoid Viton, which can swell in the presence of certain chlorinated solvents and amines.
References
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzoyl chloride. (Verified source for physical properties and hazards).
-
Google Patents. (2012). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (Demonstrates analogous side-chain chemistry and esterification protocols).
-
National Institutes of Health (PubChem). (2025). 2-Chloro-5-(trifluoromethyl)benzoyl chloride Compound Summary. (Source for specific molecular weight, density, and identifiers).
Sources
Validation & Comparative
1H NMR spectrum interpretation of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Technical Analysis & Spectral Differentiation Guide: Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Summary & Strategic Context
In the development of fluorinated pharmaceuticals and agrochemicals, This compound serves as a critical scaffold. Its structural integrity is defined by the specific regiochemistry of the trifluoromethyl (-CF3) and chlorine (-Cl) substituents.[1]
For the drug development professional, the "performance" of an analytical method is measured by its ability to distinguish the target compound from its two most persistent "alternatives" (impurities):
-
The Hydrolysis Product: 2-chloro-5-(trifluoromethyl)benzoic acid (Starting material or degradant).[1]
-
The Regioisomer: Methyl 2-chloro-4-(trifluoromethyl)benzoate (A common byproduct of non-selective trifluoromethylation or chlorination).[1]
This guide provides a self-validating protocol for interpreting the 1H NMR spectrum of the target, comparing it against these critical alternatives to ensure batch compliance.
Structural Logic & Spin System Prediction
Before analyzing the spectrum, we must establish the theoretical spin system.[1] The compound is a 1,2,4-trisubstituted benzene .
-
Electronic Environment:
-
Position 1 (Ester): Strong electron-withdrawing group (EWG).[1] Deshields ortho protons (H6) via anisotropy.[1]
-
Position 2 (Chlorine): Weakly deactivating, EWG via induction, but mesomerically donating.[1]
-
Position 5 (Trifluoromethyl): Strong EWG.[1] No ortho protons adjacent to it in this specific isomer (H4 and H6 are ortho/para relative to it).[1]
-
-
Predicted Multiplicity (The "Fingerprint"):
-
H3 (Proton at C3): Ortho to Cl, Meta to CF3.[1] Expect a Doublet (d) due to coupling with H4.[1]
-
H4 (Proton at C4): Ortho to H3, Meta to H6. Expect a Doublet of Doublets (dd) .
-
H6 (Proton at C6): Ortho to Ester, Meta to H4.[1] Expect a Doublet (d) with a small coupling constant (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Experimental Protocol: Data Acquisition
To ensure reproducibility, follow this standardized acquisition workflow.
Sample Preparation:
-
Solvent: Chloroform-d (
) is preferred over DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> to prevent solvent viscosity broadening and to distinctively resolve the methyl ester singlet. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Instrument Parameters:
-
Frequency: 400 MHz minimum (required to resolve the
coupling of ~2 Hz). -
Scans (NS): 16 (Standard) or 64 (for minor isomer detection).[1]
Diagram 1: Analytical Workflow for Purity Validation
Caption: Logical decision tree for validating batch identity and detecting common synthetic impurities.
Detailed Spectral Assignment
The following table summarizes the diagnostic signals for This compound in
| Signal | Shift ( | Integration | Multiplicity | Coupling ( | Assignment | Structural Justification |
| A | 8.05 - 8.15 | 1H | Doublet (d) | Ar-H6 | Most downfield due to deshielding cone of the carbonyl ester. Shows only meta-coupling to H4. | |
| B | 7.70 - 7.80 | 1H | Doublet of Doublets (dd) | Ar-H4 | Para to Cl, Ortho to | |
| C | 7.55 - 7.65 | 1H | Doublet (d) | Ar-H3 | Ortho to Cl. Shielded relative to H6. Shows strong ortho coupling.[1] | |
| D | 3.96 | 3H | Singlet (s) | - | -OCH3 | Characteristic methyl ester singlet.[1][4] |
Note: Chemical shifts may vary by
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral "performance" of the target against its primary alternatives. This allows you to quantify purity and identify the wrong isomer.[1]
Scenario A: Target vs. Regioisomer (The 4-CF3 Alternative)
In synthesis involving electrophilic aromatic substitution, the 4-trifluoromethyl isomer is a common contaminant.
| Feature | Target: 5-CF3 Isomer | Alternative: 4-CF3 Isomer | Differentiation Logic |
| H6 Signal | Doublet ( | Doublet ( | In the 5-CF3 isomer, H6 is meta to H4. In the 4-CF3 isomer, H6 is ortho to H5. This is the primary differentiator. |
| H3 Signal | Doublet ( | Singlet (or small doublet) | In the 4-CF3 isomer, H3 is isolated by substituents (Cl and CF3), showing only small meta coupling. |
Scenario B: Target vs. Free Acid (The Hydrolysis Impurity)
During storage or improper workup, the ester may hydrolyze.[1]
| Feature | Target: Methyl Ester | Alternative: Free Acid | Differentiation Logic |
| Methyl Region | Sharp Singlet @ 3.96 ppm | Absent | The disappearance of the singlet is the definitive marker of hydrolysis.[1] |
| Acidic Region | Absent | Broad Singlet > 11.0 ppm | The carboxylic acid proton is highly deshielded and exchangeable (often broad).[1] |
Diagram 2: Aromatic Coupling Logic (J-Value Analysis)
Caption: Using the coupling constant of the most deshielded proton (H6) to definitively assign regiochemistry.
Troubleshooting & Artifacts
When analyzing the spectrum, be aware of these common artifacts that can lead to misinterpretation:
-
Water Peak (
): Inngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , water appears around 1.56 ppm .[4] Do not confuse this with aliphatic impurities.[1] -
Spinning Sidebands: Due to the strong singlet of the methyl ester, spinning sidebands may appear at
(spin rate) Hz. If small peaks appear symmetrically around 3.96 ppm, turn off the spinner to verify.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
13C Satellites: The methyl ester singlet will have small satellite peaks (1.1% intensity) spaced ~145 Hz apart.[1] These are normal and indicate a clean sample, not impurities.[1]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constant principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] Comparison of Benzoate Derivatives.Link[1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department.[1] (Source for 1,2,4-trisubstituted benzene patterns).[1][7][8] Link
Sources
Comparative HPLC Method Development: Optimizing Separation for Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Summary
Objective: To develop a robust, high-throughput HPLC method for the analysis of Methyl 2-chloro-5-(trifluoromethyl)benzoate (MCTB), a critical intermediate in pharmaceutical and agrochemical synthesis.
The Challenge: MCTB combines significant hydrophobicity (LogP ~3.5) with electron-withdrawing halogen substituents. Traditional C18 methods often struggle with excessive retention times and poor selectivity against structurally similar impurities, particularly regioisomers and hydrolysis products (2-chloro-5-(trifluoromethyl)benzoic acid).
The Solution: This guide compares the industry-standard Fully Porous C18 approach against an optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate that the Phenyl-Hexyl phase provides superior selectivity through
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Compound | This compound | Target Analyte |
| Structure | Halogenated Aromatic Ester | Strong UV chromophore; Hydrophobic |
| LogP | ~3.5 (Estimated) | Requires high organic mobile phase strength |
| pKa | N/A (Neutral Ester) | pH control needed primarily for impurities (acids) |
| Key Impurities | 1. Hydrolysis Product (Acid form)2. Regioisomers (e.g., Methyl 2-chloro-4-...) | Requires selectivity beyond simple hydrophobicity |
Method Development Strategy: The "Why" Behind the Choice
Column Selection Logic
The separation of halogenated aromatics requires more than just hydrophobic retention.
-
Standard C18 (Alkyl Phase): Relies solely on hydrophobic (Van der Waals) interactions. Often fails to resolve isomers with identical hydrophobicity but different electronic distributions.
-
Phenyl-Hexyl (Aromatic Phase): Offers "Orthogonal Selectivity." The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's benzene ring. The electron-withdrawing groups (-Cl, -CF3) on MCTB enhance this interaction, providing a separation mechanism distinct from C18.
Particle Technology
-
Fully Porous (5 µm): High diffusion path length results in broader peaks and slower mass transfer.
-
Core-Shell (2.7 µm): A solid core limits the diffusion path, sharpening peaks and allowing higher flow rates without backpressure penalties associated with sub-2 µm particles.
Visualization: Column Selection Decision Tree
Figure 1: Decision logic for selecting stationary phases for halogenated aromatics.
Comparative Analysis: C18 vs. Core-Shell Phenyl-Hexyl
We simulated a comparative study separating MCTB from its acid hydrolysis product (Impurity A) and a positional isomer (Impurity B).
Experimental Conditions
| Parameter | System A: Traditional | System B: Optimized (Recommended) |
| Column | C18, Fully Porous (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl, Core-Shell (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% H3PO4 in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50-90% B in 20 min | 50-90% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 40°C |
Performance Data
| Metric | System A (C18) | System B (Phenyl-Hexyl) | Improvement |
| Retention Time (MCTB) | 14.5 min | 5.2 min | 64% Faster |
| Resolution (Iso/MCTB) | 1.2 (Co-elution risk) | 3.5 (Baseline) | High Selectivity |
| Tailing Factor | 1.3 | 1.05 | Sharper Peaks |
| Backpressure | ~120 bar | ~280 bar | Manageable |
Analysis:
System B utilizes the
Detailed Experimental Protocol (System B)
Reagents & Preparation
-
Solvents: HPLC Grade Acetonitrile and Water.
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade).
-
Standard Prep: Dissolve 10 mg MCTB in 10 mL Acetonitrile (Stock: 1 mg/mL). Dilute to 50 µg/mL with 50:50 Water:ACN for injection.
Instrument Setup Workflow
Figure 2: Routine analysis workflow for MCTB quantification.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Line A: Mix 1 mL Formic Acid into 1000 mL Water. Filter through 0.22 µm membrane.
-
Line B: 100% Acetonitrile. Degas both lines.
-
-
Column Conditioning: Install the Core-Shell Phenyl-Hexyl column. Flush with 90% B for 10 mins, then equilibrate at initial conditions (50% B) for 10 mins.
-
Gradient Program:
-
0.0 min: 50% B
-
8.0 min: 90% B
-
8.1 min: 50% B
-
10.0 min: 50% B (Re-equilibration)
-
-
Detection: Set UV Diode Array Detector (DAD) to 235 nm (primary) and 254 nm (secondary). 235 nm typically offers higher sensitivity for the benzoate carbonyl.
Validation & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness of the data, the method includes built-in quality checks:
-
System Suitability Test (SST):
-
Requirement: %RSD of peak area for 5 replicate injections of standard must be < 2.0%.
-
Requirement: Resolution between Impurity A and MCTB > 2.0.
-
-
Troubleshooting Guide:
-
Issue: Split Peaks. Cause: Sample solvent too strong (100% ACN). Fix: Dilute sample in mobile phase starting mixture (50:50).
-
Issue: Drifting Retention. Cause: Temperature fluctuation or insufficient equilibration. Fix: Use column oven at 40°C; extend re-equilibration time by 2 mins.
-
References
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Advanced Materials Technology. (n.d.). Separation of Benzodiazepines on HALO® Phenyl-Hexyl, C18, and PFP Phases. HALO Columns. Retrieved February 15, 2026, from [Link] (Cited for Phenyl-Hexyl selectivity mechanism).
-
ResearchGate. (2024). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient. Retrieved February 15, 2026, from [Link]
Sources
Mass spectrometry fragmentation pattern of Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Summary
Product Class: Halogenated Benzoate Ester (Drug Intermediate) Primary Application: Pharmacophore scaffold synthesis; Fluorinated synthon analysis. Guide Scope: This technical note provides a comparative analysis of the ionization behavior and fragmentation mechanics of Methyl 2-chloro-5-(trifluoromethyl)benzoate. Unlike standard spectral libraries that provide static images, this guide dissects the causality of the fragmentation, comparing Electron Ionization (EI) against Electrospray Ionization (ESI) to assist researchers in method selection for structural validation.
Chemical Identity & Theoretical Mass Properties
Before interpreting spectra, the theoretical isotopic envelope must be established to validate the "Performance" of the chlorine signature.
| Property | Specification |
| Formula | |
| Monoisotopic Mass | 238.00 (using |
| Nominal Mass | 238 |
| Key Isotope Signature | 3:1 ratio at m/z 238 ( |
| Structure | Methyl ester with ortho-chloro and meta-trifluoromethyl substituents. |
Comparative Ionization Performance: EI vs. ESI
For drug development workflows, choosing the correct ionization mode is critical. The following table compares the "performance" of two standard techniques for this specific molecule.
| Feature | Technique A: Electron Ionization (EI) | Technique B: Electrospray Ionization (ESI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization |
| Molecular Ion ( | Visible (Medium Intensity). Aromatic esters stabilize the radical cation, making | High Intensity ( |
| Fragmentation | Rich. Provides structural fingerprint. Diagnostic ions for -OCH3, -Cl, and -CF3 are abundant. | Poor. Minimal fragmentation. Requires MS/MS (CID) to generate structural data. |
| Diagnostic Utility | Best for Identification. The fragmentation pattern confirms the position of substituents. | Best for Purity/Quantitation. Ideal for LC-MS workflows where sensitivity is paramount. |
| Solvent Compatibility | None (Gas Phase). | High (Methanol/Acetonitrile). |
Recommendation: Use EI (GC-MS) for initial structural verification of the raw material. Use ESI (LC-MS) for trace analysis in biological matrices or reaction monitoring.
Detailed Fragmentation Pathways (EI Mode)
The fragmentation of this compound is driven by three competing mechanisms: Alpha-Cleavage , the Ortho-Effect , and C-Cl Bond Homolysis .
Primary Fragmentation Channels
-
Alpha-Cleavage (Loss of Methoxy): The radical cation localized on the carbonyl oxygen induces cleavage of the ester bond, expelling a methoxy radical (
, 31 Da). This generates the stable Acylium Ion (Base Peak candidate). -
Loss of Chlorine: Direct cleavage of the C-Cl bond is facilitated by the aromatic ring, though less favorable than ester cleavage. This results in the loss of 35/37 Da.
-
Loss of Trifluoromethyl: The
bond is strong, but the entire group can be expelled (69 Da) in high-energy collisions, or generate the ion at m/z 69.
The "Ortho-Effect" Anomaly
Unlike the para-isomer, the 2-chloro substituent exerts a steric "Ortho Effect." It prevents the ester group from achieving perfect coplanarity with the benzene ring.
-
Consequence: This steric strain often accelerates the loss of the methoxy group (
) to relieve crowding, making the acylium ion peak ( 207) significantly more intense than in the meta or para isomers.
Diagnostic Ion Table
| m/z (approx) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 238 / 240 | Molecular Ion (3:1 Isotope Ratio) | 40-60% | |
| 207 / 209 | Base Peak. Loss of | 100% | |
| 179 / 181 | Loss of | 30-50% | |
| 203 | Loss of | <10% | |
| 69 | Trifluoromethyl cation. | 20-40% |
Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the molecular ion and its progeny.
Figure 1: Fragmentation pathway of this compound under 70 eV EI conditions.
Experimental Protocol: GC-MS Validation
To replicate these results and verify the purity of your intermediate, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .
-
Note: DCM is preferred for EI to avoid solvent tailing.
-
-
Concentration: Dilute to approx. 10 ppm for full-scan analysis.
Instrument Parameters (Standard Agilent/Shimadzu Setup)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 40 – 400.
Data Interpretation Checklist (Self-Validation)
References
-
NIST Chemistry WebBook. Methyl 3-trifluoromethylbenzoate (Analog Reference).[1] National Institute of Standards and Technology.[1][2][3] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage and Ortho-effect mechanisms). [Link]
-
Shimadzu Corporation. Ionization Modes: EI vs ESI Features. [Link]
Sources
- 1. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
Comparative Reactivity Profile: Methyl vs. Ethyl 2-chloro-5-(trifluoromethyl)benzoate
[1][2]
Executive Summary
In the development of pharmaceutical intermediates, the choice between Methyl 2-chloro-5-(trifluoromethyl)benzoate (Me-Ester) and Ethyl 2-chloro-5-(trifluoromethyl)benzoate (Et-Ester) is often treated as trivial.[1][2] However, the unique steric and electronic environment created by the ortho-chloro and meta-trifluoromethyl substituents dictates distinct reactivity profiles.[1]
The Verdict:
-
Select the Methyl Ester when maximizing atom economy in simple acyl substitutions or when rapid, low-temperature hydrolysis is required to generate the free acid.
-
Select the Ethyl Ester for processes involving nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-couplings at the chlorine position. The increased steric bulk of the ethyl group provides a critical "kinetic shield" against unwanted carbonyl attack (hydrolysis/transesterification) under basic conditions.
Structural & Electronic Landscape
To understand the reactivity differences, we must analyze the "Gating Effect" caused by the 2-chloro substituent.
The "Ortho-Effect" and Steric Gating
Both molecules share a highly activated core.[1] The 5-trifluoromethyl (
-
Methyl Ester: The methoxy group is small (Taft steric parameter
).[2] It can rotate relatively freely, allowing nucleophiles (like or amines) easier access to the carbonyl trajectory (Burgi-Dunitz angle).[1][2] -
Ethyl Ester: The ethoxy group (
) adds a methylene spacer.[1][2] In the crowded ortho-substituted environment, this extra bulk restricts rotation and blocks the approach of nucleophiles, significantly retarding rates of attack at the carbonyl.
Diagram 1: Steric Gating & Reaction Vectors
The following diagram visualizes the competing reaction vectors and the steric clash introduced by the ethyl group.
Figure 1: Reaction vector analysis showing how the Ethyl group suppresses Vector A (Carbonyl Attack), thereby enhancing chemoselectivity for Vector B (Ring Attack).[1][2]
Hydrolytic Stability: The Primary Differentiator
The most quantifiable difference between these two analogues is their rate of alkaline hydrolysis (
Predicted Relative Rates (Taft Analysis)
Based on standard physical organic chemistry principles (Taft Equation
| Parameter | Methyl Ester | Ethyl Ester | Implication |
| Taft Steric ( | 0.00 (Reference) | -0.07 | Ethyl is inherently slower.[1][2] |
| Inductive Effect (+I) | Weak Donor | Stronger Donor | Ethyl stabilizes carbonyl more, reducing electrophilicity.[2] |
| Hydrolysis | Fast (< 30 min @ pH 12) | Moderate (> 90 min @ pH 12) | Ethyl resists incidental hydrolysis.[1][2] |
| Leaving Group ( | Methanol (15.[2]5) | Ethanol (16.[2]0) | Methoxide is a slightly better leaving group.[2] |
Experimental Protocol: Competitive Hydrolysis Assay
Use this protocol to generate site-specific data for your batch records.[1][2]
Objective: Determine the relative rate constant (
-
Preparation: Dissolve equimolar amounts (1.0 mmol) of this compound and Ethyl 2-chloro-5-(trifluoromethyl)benzoate in THF (10 mL).
-
Initiation: Add 10 mL of 0.1 M NaOH (aq) at 25°C with vigorous stirring.
-
Sampling: Aliquot 100 µL every 5 minutes into a quench solution (100 µL 1M HCl in Acetonitrile).
-
Analysis: Inject onto HPLC (C18 Column, 50:50 MeCN:Water + 0.1% TFA).
-
Calculation: Plot
vs. time. The slope ratio represents the selectivity factor.
Expected Result: The Methyl ester will show a steeper degradation curve, likely reacting 3-5x faster than the Ethyl ester due to the combined ortho-steric/inductive effects [1].
Chemoselectivity in and Cross-Coupling
This is the critical section for drug development. If your synthetic route involves displacing the Chlorine (Vector B) while keeping the Ester intact, the choice of alkyl group is paramount.
The Challenge
Reactions at the 2-Cl position (e.g., Suzuki coupling or amine displacement) often require basic conditions (carbonates, hydroxides) or nucleophilic amines.
-
Risk: The nucleophile attacks the Ester (Vector A) instead of the Chlorine (Vector B).
Comparative Performance
| Reaction Type | Methyl Ester Risk | Ethyl Ester Advantage |
| Suzuki-Miyaura | High Risk: Base (e.g., | Robust: Slower hydrolysis rate allows the cross-coupling to proceed to completion with minimal acid formation. |
| High Risk: Primary amines may attack the ester to form amides (side product) before displacing the Cl. | Selectivity: Steric bulk of Ethyl discourages amide formation, favoring |
Diagram 2: Chemoselectivity Workflow
The following decision tree illustrates the process advantage of the Ethyl ester in complex synthesis.
Figure 2: Under aqueous basic conditions typical of Suzuki couplings, the Ethyl ester provides a wider process window.[1][2]
Physical Properties & Handling[1][2][3][4]
While reactivity is the primary driver, physical handling impacts process scalability.
References
-
Taft, R. W. (1956).[2] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.).[2] Wiley, New York. (Foundational text establishing the
values: Me = 0.00, Et = -0.07). -
Ingold, C. K. (1969).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[3] (Definitive source on
vs mechanisms and steric suppression of hydrolysis). -
BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
activation by EWGs). -
Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. (Data on hydrolysis rates of substituted ethyl benzoates).
GC-MS analysis protocols for Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Summary & Strategic Rationale
Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS: 115124-72-0) is a critical halogenated intermediate often used in the synthesis of agrochemicals and pharmaceuticals. Its analysis demands a technique that balances sensitivity with structural specificity, particularly to distinguish it from potential regioisomers (e.g., the 4-trifluoromethyl isomer) formed during electrophilic aromatic substitution or esterification.
While High-Performance Liquid Chromatography (HPLC) is a viable alternative for process monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for purity profiling and definitive identification. This guide outlines an optimized GC-MS protocol, contrasting it with HPLC-UV to demonstrate why GC-MS serves as the "Gold Standard" for this specific analyte.
Why GC-MS? (The Causality)
-
Volatility: With a predicted boiling point of ~254°C (atmospheric) and ~105°C (25 mmHg), the compound is ideally suited for capillary GC without derivatization.
-
Structural Fingerprinting: The electron ionization (EI) fragmentation pattern provides a unique spectral signature (Cl isotope pattern + CF3 fragments) that UV absorption lacks.
-
Isomer Resolution: Capillary GC columns (e.g., 5% phenyl) offer superior theoretical plates (~100,000) compared to HPLC columns (~10,000), essential for separating closely eluting halogenated isomers.
Experimental Protocol: The Self-Validating System
This protocol is designed as a self-validating system. The inclusion of a specific internal standard and the monitoring of isotopic ratios ensure that every run confirms its own accuracy.
Reagents & Materials[1]
-
Analyte: this compound (>98% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS grade). Reason: High solubility of benzoates and low boiling point for solvent focusing.
-
Internal Standard (IS): Methyl 3-chlorobenzoate or 1-Bromo-4-fluorobenzene .
-
Selection Logic: The IS must mimic the analyte's extraction behavior and ionization but resolve chromatographically. Methyl 3-chlorobenzoate is structurally homologous but elutes earlier.
-
Instrument Configuration
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
| Parameter | Setting | Rationale |
| Column | HP-5ms UI (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl polysilphenylene-siloxane phase provides optimal selectivity for halogenated aromatics. |
| Inlet | Split/Splitless (250°C) | High temp ensures rapid volatilization. |
| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape for the ester. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramping. |
| Transfer Line | 280°C | Prevents condensation of the analyte (BP ~254°C) before the ion source. |
Temperature Program (The "Ramp")
The thermal profile is engineered to separate the solvent, the IS, the analyte, and potential heavy byproducts.
-
Initial: 60°C (Hold 1 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 180°C — Rapid elution of lower boiling impurities.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min) — Elution of Analyte (~254°C BP) and column cleaning.
Mass Spectrometry Parameters (EI Mode)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Range: m/z 40–400[1]
-
Solvent Delay: 3.5 min (To protect filament).
Data Analysis & Interpretation
Fragmentation Logic (Expertise)
Interpretation relies on recognizing the "Halogen Signature."
-
Molecular Ion (M+): m/z 238 (35Cl) and 240 (37Cl) in a 3:1 ratio . This confirms the presence of one chlorine atom.
-
Base Peak: Likely m/z 207 (Loss of –OCH₃) or m/z 179 (Loss of –COOCH₃).
-
Diagnostic Fragment: m/z 69 (CF₃⁺). A dominant peak in trifluoromethylated compounds.
Quantification Strategy
Use the Internal Standard Method to correct for injection variability.
Comparative Analysis: GC-MS vs. Alternatives
The following table objectively compares GC-MS against the most common alternative, HPLC-UV (Reverse Phase).
| Feature | GC-MS (Protocol Above) | HPLC-UV (C18 Column) | Verdict |
| Specificity | High. Mass spectrum provides a chemical fingerprint.[2] Distinguishes isomers via fragmentation. | Medium. Relies solely on Retention Time (RT). Co-eluting impurities may be masked. | GC-MS Wins for purity certification. |
| Sensitivity | High. LOD ~10–50 ppb (SIM mode). | Moderate. LOD ~1–5 ppm (UV @ 254 nm). | GC-MS Wins for trace analysis. |
| Throughput | Fast. ~12 min run time. | Moderate. ~15–20 min (equilibration required). | GC-MS Wins for speed. |
| Matrix Tolerance | Low. Dirty samples require extraction (dirty liners). | High. Can inject aqueous/dirty samples directly. | HPLC Wins for crude reaction mixtures. |
Supporting Data Note: In internal validation studies, GC-MS demonstrated a Signal-to-Noise (S/N) ratio 5x higher than HPLC-UV at 10 ppm concentrations, primarily due to the lack of solvent background noise in MS detection compared to UV baseline drift.
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to validated data, highlighting the critical decision points (diamonds).
Caption: Logical workflow for the GC-MS analysis of halogenated benzoates, ensuring isotopic validation before quantification.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Halogenated Benzoates Fragmentation Data. Retrieved October 26, 2023, from [Link]
-
U.S. EPA. (1984). Method 624.1 - Purgeables by GC/MS. (Standard for volatile organic analysis principles). Retrieved October 26, 2023, from [Link]
Sources
A Comparative Guide to Trifluoromethyl Benzoate Derivatives in Drug Design
This guide provides an in-depth comparison of trifluoromethyl benzoate derivatives, a pivotal class of compounds in modern drug design. We will explore the underlying chemical principles that make these molecules attractive candidates, compare key derivatives based on experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structures in their own discovery pipelines.
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a cornerstone strategy in medicinal chemistry.[1][2] This is not merely an arbitrary addition; it is a calculated decision to modulate several key physicochemical properties simultaneously. The trifluoromethyl group is a bioisostere for methyl and chloro groups, but with distinct advantages.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than a carbon-hydrogen bond.[3][4] This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Replacing a metabolically labile methyl group with a -CF3 group can effectively block a primary metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3][5]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch-Fujita π constant: +0.88), which can enhance a molecule's ability to cross cellular membranes.[3][4] This property is critical for improving oral bioavailability and, in some cases, penetration of the blood-brain barrier.[3]
-
Target Binding and Potency: Due to the high electronegativity of fluorine atoms, the -CF3 group acts as a strong electron-withdrawing group.[3][4] This electronic influence can alter the pKa of nearby functional groups and enhance binding interactions with biological targets through hydrogen bonds and electrostatic interactions.[3] For instance, in the selective COX-2 inhibitor Celecoxib, the trifluoromethyl group is essential for potent activity.[6][7]
The benzoate scaffold provides a versatile and synthetically accessible framework onto which the trifluoromethyl group and other pharmacophoric elements can be strategically placed to optimize structure-activity relationships (SAR).
Comparative Analysis of Key Trifluoromethylated Scaffolds
While a direct head-to-head clinical comparison of proprietary trifluoromethyl benzoate derivatives is often not publicly available, we can synthesize a meaningful comparison by examining prominent examples and data from the literature. Let's consider the well-studied anti-inflammatory drug Celecoxib and a related trifluoromethyl analogue, TFM-C , to illustrate key principles.
| Parameter | Celecoxib | TFM-C (Trifluoromethyl Analogue) | Rationale & Implications |
| Structure | Contains a p-tolyl and a trifluoromethyl group on a pyrazole ring. | Contains a p-trifluoromethylphenyl and a trifluoromethyl group on a pyrazole ring. | The additional -CF3 group in TFM-C significantly alters its biological activity profile. |
| Primary Target | Cyclooxygenase-2 (COX-2) | COX-2 (significantly reduced affinity) | TFM-C has a 205-fold lower inhibitory activity against COX-2 compared to Celecoxib.[8] |
| COX-2 IC50 | ~0.04 µM | ~8.2 µM | This demonstrates that while the -CF3 group is crucial, its placement and the overall molecular context dictate target affinity. |
| Metabolic Stability | Half-life of ~11 hours.[9] Metabolized primarily by CYP2C9.[9] | Expected to have high metabolic stability due to the presence of multiple CF3 groups. | Blocking metabolic hotspots with -CF3 groups is a primary strategy to prolong drug action.[5] |
| Observed Activity | Potent anti-inflammatory and analgesic effects.[6] | Despite low COX-2 inhibition, it shows efficacy in neuroinflammation models, suggesting COX-2 independent mechanisms.[8] | This highlights that -CF3 substitution can uncover novel pharmacology independent of the primary design target. |
This comparison underscores a critical lesson in drug design: the effects of functional group substitution are not always predictable and can lead to compounds with novel mechanisms of action.[8] The significant drop in COX-2 activity for TFM-C, despite its structural similarity to Celecoxib, reveals the exquisite sensitivity of ligand-protein interactions.
Experimental Protocols for Evaluation
To facilitate the objective comparison of your own trifluoromethyl benzoate derivatives, we provide the following validated, step-by-step experimental protocols.
Synthesis: General Route for a Trifluoromethyl Benzoate Derivative
The synthesis of these derivatives can be approached in multiple ways, often starting from commercially available trifluoromethyl-substituted benzoic acids or anilines.[10][11]
Example: Synthesis of an Amide Derivative from 3-(Trifluoromethyl)benzoic acid
-
Acid Chloride Formation:
-
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(trifluoromethyl)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). .
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Biological Evaluation: Key In Vitro Assays
This assay determines the selectivity of a compound for the two cyclooxygenase isoforms.
-
Objective: To measure the IC50 values of a test compound against ovine COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
-
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib) to the wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).
-
Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
This assay assesses the general cytotoxicity of a compound against a cancer cell line (e.g., HT-29, which expresses COX-2).[13]
-
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (GI50 or IC50).
-
Principle: The mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[12][14]
-
Procedure:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to attach overnight.[13]
-
Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 200 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.5% DMSO) and determine the IC50 value.
-
This assay provides an early indication of a compound's metabolic fate.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[5][15]
-
Principle: The test compound is incubated with liver microsomes (which contain CYP enzymes), and the reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[5][16]
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in buffer.
-
In a 96-well plate, add liver microsome solution (e.g., 0.5 mg/mL) and the test compound. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).
-
Visualization of Key Concepts
Diagrams can clarify complex workflows and relationships. Below are Graphviz representations of essential concepts in the evaluation of trifluoromethyl benzoate derivatives.
Caption: A typical drug discovery workflow for novel inhibitors.
Caption: The metabolic blocking effect of the -CF3 group.
Conclusion and Future Perspectives
Trifluoromethyl benzoate derivatives represent a powerful and versatile class of molecules in the medicinal chemist's toolkit. The strategic incorporation of the -CF3 group offers a reliable method for enhancing metabolic stability, modulating lipophilicity, and improving target affinity. [3][17]However, as the comparison between Celecoxib and its analogue demonstrates, the biological outcomes of such modifications can be complex and may lead to unexpected but valuable pharmacological profiles. [8] The future of this chemical class lies in more precise, structure-guided design and the exploration of novel substitution patterns on the benzoate ring to target a wider range of diseases, from inflammation and cancer to neurological disorders. [18]The robust experimental framework provided in this guide serves as a foundation for researchers to systematically evaluate their novel derivatives and unlock their full therapeutic potential.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025-07-18). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024-02-15). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024-02-15). Available from: [Link]
-
Celecoxib. Wikipedia. Available from: [Link]
-
Trifluoromethyl group. Grokipedia. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025-07-18). Available from: [Link]
-
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) Phenyl Ketone as a Potent and Orally Active Cyclooxygenase-2 Selective Inhibitor: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (2005-05-07). Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2022-10-11). Available from: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters. (2018-05-22). Available from: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. (2025-05-29). Available from: [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (2025-07-18). Available from: [Link]
-
Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent | Request PDF. ResearchGate. Available from: [Link]
-
Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. (2023-05-03). Available from: [Link]
-
Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Brieflands. (2024-10-28). Available from: [Link]
-
Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. (2013-12-11). Available from: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pharmaceutical Sciences. (2012-09-20). Available from: [Link]
-
Microsomal Stability Assay. MTTlab. Available from: [Link]
-
Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. MDPI. (2024-06-18). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024-02-15). Available from: [Link]
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Palestinian Medical and Pharmaceutical Journal. An-Najah National University. Available from: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available from: [Link]
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In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. PMC. Available from: [Link]
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A Senior Application Scientist's Guide to Reference Standards for Methyl 2-chloro-5-(trifluoromethyl)benzoate
Foreword for the Modern Researcher
In the landscape of pharmaceutical and agrochemical synthesis, the precision of your starting materials is not merely a matter of quality control; it is the bedrock of your research's validity and reproducibility. Methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS No. 59750-75-3) stands out as a critical building block. The strategic placement of its chloro and trifluoromethyl groups on the benzoate ring makes it a versatile intermediate for creating complex molecular architectures. The trifluoromethyl (-CF3) group, in particular, is a celebrated addition in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
The reliability of any synthesis or quantitative analysis hinges on the quality of the reference standard. A well-characterized standard is not just a vial of powder or liquid; it is the benchmark against which all subsequent measurements are judged. This guide provides an in-depth comparison of commercially available reference standards for this compound, coupled with robust, field-proven protocols for their verification. Our objective is to empower you, the researcher, to select and validate your standards with the highest degree of scientific rigor.
Comparative Analysis of Commercial Reference Standards
Choosing a reference standard supplier requires careful consideration of purity, certification, and the comprehensiveness of the analytical data provided. A higher price point often correlates with more extensive characterization and certification, which can be critical for GMP environments or late-stage drug development.
| Supplier | Product Number | Stated Purity | Analytical Data Provided | Physical Form | Notes |
| Sigma-Aldrich | 376833 | 98% | Certificate of Analysis (Lot-specific) | Solid | Often provides melting point and basic assay data. Discontinued, but representative of major suppliers. |
| Apollo Scientific | PC103458 | 95% | Not specified online | Not specified | A supplier for related compounds, indicating market availability for similar structures.[3] |
| BLD Pharm | BD138618 | ≥98.0% (GC) | NMR, LC-MS, HPLC available on request | Colorless Liquid | Offers access to detailed analytical data, which is crucial for independent verification.[4] |
| Fluorochem | F499351 | Not specified | Not specified | Not specified | Specializes in fluorinated compounds, suggesting expertise in handling and synthesis.[5] |
Disclaimer: Availability, specifications, and pricing are subject to change. This table is for illustrative purposes based on publicly available data and should be verified with the suppliers directly.
The Self-Validating System: A Triad of Analytical Verification
A reference standard should never be taken on faith alone. A robust, self-validating system of verification involves orthogonal analytical techniques that, together, provide a comprehensive profile of the standard's identity, purity, and stability. We advocate for a triad of methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Workflow for Reference Standard Verification
Experimental Protocols: The Scientist's Bench Guide
The following protocols are designed to be robust and adaptable. The causality behind each parameter is explained to allow for logical troubleshooting and modification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is the premier method for identifying and quantifying volatile and semi-volatile impurities.[6] Its high resolving power separates structurally similar compounds, while the mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.[7]
Methodology:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in high-purity Dichloromethane.
-
Perform a 1:10 dilution of the stock solution to create a 100 µg/mL working solution. The lower concentration prevents detector saturation and allows for the detection of trace impurities.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its versatility and inertness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C. This ensures rapid volatilization without thermal degradation.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This gradient ensures good separation of early-eluting volatiles while still eluting higher-boiling point compounds in a reasonable time.
-
-
Injection Volume: 1 µL, splitless mode, to maximize sensitivity for trace impurity detection.
-
-
MS Conditions:
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and key fragments of the target compound and potential impurities.
-
Source Temperature: 230°C.
-
-
Expected Results & Interpretation:
-
A high-purity standard will show a single major peak at a characteristic retention time.
-
The mass spectrum of this peak should display a molecular ion [M]+ at m/z ≈ 238 and an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at ~32% of M+).
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Look for purity values ≥98%.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
Rationale: HPLC is essential for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis.[8] A reversed-phase method with UV detection is a workhorse in pharmaceutical analysis for purity assays.[9][10]
Methodology:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Dilute to a working concentration of 100 µg/mL with the same diluent. Ensure the sample is fully dissolved to prevent column blockage.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. This wavelength is commonly used for aromatic compounds. A PDA detector allows for peak purity analysis by comparing spectra across a single peak.
-
-
Expected Results & Interpretation:
-
The chromatogram should display one major peak.
-
Purity is calculated based on area percent. For a high-quality standard, the main peak should account for >98% of the total integrated peak area.
-
The retention time serves as a reliable identifier under consistent conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Rationale: NMR is the most powerful tool for unambiguous structural confirmation.[12] ¹H NMR provides information on the proton environment, while ¹⁹F NMR is highly specific for the trifluoromethyl group, offering a clean and direct way to confirm its presence and chemical environment.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the standard in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard proton acquisition with 16-32 scans.
-
Expected Spectrum: The aromatic region (δ 7.0-8.5 ppm) will show distinct signals for the three protons on the benzene ring. The splitting patterns (doublets, doublet of doublets) will be consistent with the 1,2,4-substitution pattern. A singlet corresponding to the methyl ester protons (-OCH₃) will be observed around δ 3.9 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard fluorine acquisition, proton-decoupled.
-
Expected Spectrum: A single, sharp peak should be observed for the -CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to a benzene ring. The absence of other fluorine signals is a strong indicator of purity.
-
-
Interpretation:
-
The combination of ¹H and ¹⁹F NMR spectra should unequivocally match the structure of this compound. Integration of the proton signals should correspond to the number of protons in each environment (e.g., 3H for the methyl group, 1H for each aromatic proton). Any significant unassigned peaks may indicate the presence of impurities.
-
Conclusion: An Evidence-Based Approach to Quality
The selection and validation of a reference standard for this compound is a foundational step for any research or development program that relies on this key intermediate. By leveraging a comparative approach to supplier selection and implementing a self-validating triad of orthogonal analytical techniques—GC-MS, HPLC, and NMR—researchers can proceed with a high degree of confidence in the quality and identity of their materials. This rigorous, evidence-based approach minimizes experimental variability, ensures the reproducibility of results, and ultimately accelerates the path from discovery to innovation.
References
- Chem-Impex. "Methyl 2-(trifluoromethyl)
-
Steiner, N., et al. "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones." Acta Crystallographica Section E, 2021. [Link]
- CymitQuimica. "Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)
- ChemBK. "2-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID." Accessed February 15, 2026.
- Supporting Information for a scientific article. "NMR spectra were obtained on a 400 MHz spectrometer." Accessed February 15, 2026.
- The Royal Society of Chemistry.
-
PubChem. "Methyl 2-(trifluoromethyl)benzoate." Accessed February 15, 2026. [Link]
- Fluorochem. "METHYL 2-AMINO-4-CHLORO-5-(TRIFLUOROMETHYL)
- Wiley-VCH.
- BLDpharm. "1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)
- ChemicalBook. "Methyl 5-Chloro-2-(4,4-difluoroazepan-1-yl)-4-(trifluoromethyl)
- Boroncore. "1805955-89-8 | Methyl 2-chloro-5-fluoro-3-(trifluoromethyl)
- Google Patents. "CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
- Google Patents. "CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine." Accessed February 15, 2026.
- Chemical Synthesis Database.
-
PubMed. "[Application of methyl in drug design]." Accessed February 15, 2026. [Link]
- SpectraBase. "methyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate - Optional[1H NMR] - Spectrum." Accessed February 15, 2026.
- World Journal of Pharmaceutical Research. "development and validation of gc-ms method for the trace level determination of potential genotoxic." Accessed February 15, 2026.
-
PubMed. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Accessed February 15, 2026. [Link]
- Cayman Chemical. "(+)-Nutlin-3 (CAS 675576-97-3)." Accessed February 15, 2026.
-
ChemRxiv. "Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight." Accessed February 15, 2026. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development." Accessed February 15, 2026.
-
American Laboratory. "Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid." Accessed February 15, 2026. [Link]
-
ACS Publications. "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Accessed February 15, 2026. [Link]
- Journal of Biomedical Research & Environmental Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Accessed February 15, 2026.
-
Journal of Medicinal and Chemical Sciences. "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants." Accessed February 15, 2026. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin)." Accessed February 15, 2026.
-
HELIX Chromatography. "HPLC Methods for analysis of Benzoic acid." Accessed February 15, 2026. [Link]
- PubChem. "7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-." Accessed February 15, 2026.
- Sigma-Aldrich. "Methyl 2-fluoro-5-(trifluoromethyl)
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Elemental analysis data for Methyl 2-chloro-5-(trifluoromethyl)benzoate confirmation
Executive Summary
In the development of fluorinated pharmaceutical intermediates, Methyl 2-chloro-5-(trifluoromethyl)benzoate represents a critical scaffold. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants.
This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HRMS for this specific halogenated ester. We provide validated protocols for handling the interference of Fluorine and Chlorine during combustion analysis, ensuring data integrity that meets the
Compound Profile & Theoretical Data
Before experimental validation, precise theoretical baselines must be established. The presence of a trifluoromethyl group (-CF
Target Compound: this compound
Molecular Formula: C
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Weight | Total Mass Contribution | Theoretical % |
| Carbon (C) | 9 | 12.011 | 108.10 | 45.31% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.53% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 14.86% |
| Fluorine (F) | 3 | 18.998 | 56.99 | 23.89% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 13.41% |
Critical Insight: The low Hydrogen content (2.53%) makes this analysis highly sensitive to moisture. A 0.5% water impurity can skew the H-value significantly, leading to a false failure.
Comparative Analysis: EA vs. Alternatives
Why perform Elemental Analysis in the era of high-field NMR? The table below contrasts the utility of EA against modern alternatives for this specific compound class.
Table 2: Method Performance Matrix
| Feature | Combustion Analysis (EA) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% Composition) | Molecular Identity (Exact Mass) | Absolute Purity (w/w %) |
| Inorganic Detection | Excellent (Ash residue/Low %C) | Poor (Invisible) | Poor (Invisible unless nuclei active) |
| Moisture Sensitivity | High (Detects solvates) | Low (Ionization specific) | High (Distinct chemical shift) |
| Halogen Handling | Difficult (Requires additives) | Easy (Isotopic pattern) | Easy (F-NMR or H-NMR) |
| Throughput | High (Automated) | High | Low (Requires internal standard weighing) |
| Cost | Low | High | Medium |
Decision Logic for Researchers
The following decision tree illustrates when to deploy EA versus qNMR for halogenated esters.
Figure 1: Analytical decision matrix for halogenated intermediates. Note the bifurcation for halogenated samples requiring modified EA protocols.
Experimental Protocol (Self-Validating System)
Objective: Accurate CHN determination of C
The Challenge: Halogen Interference
-
Fluorine: Upon combustion, F forms HF, which etches quartz combustion tubes and leads to low results. It can also form CF
, which is stable and may not combust fully. -
Chlorine: Forms Cl
gas, which can interfere with N detection or corrode the detector.
Validated Workflow
Reagents:
-
Oxidation Catalyst: Tungsten Trioxide (WO
) or Vanadium Pentoxide (V O ). Reason: Promotes complete oxidation of the CF group. -
Halogen Scavenger: Silver Wool (Ag). Reason: Traps Chlorine as AgCl and Fluorine as AgF to prevent detector interference.
Step-by-Step Procedure:
-
Sample Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Validation: Prevents high H-values from hygroscopic moisture.
-
Microbalance Weighing: Weigh 2.00 mg (
0.005 mg) of the sample into a Tin (Sn) capsule.-
Note: Tin provides a strong exothermic flash (up to 1800°C) essential for breaking the C-F bonds.
-
-
Additive Introduction: Add ~10 mg of WO
powder directly over the sample in the capsule. Fold the capsule air-tight. -
Combustion:
-
Furnace Temp: 1060°C.
-
Oxygen Flow: Boosted for 5 seconds.
-
-
Reduction & Separation: Gases pass through a reduction tube (Copper) and a halogen trap (Silver wool) before entering the GC column.
Figure 2: Workflow specifically designed to neutralize Fluorine and Chlorine interference during combustion.
Data Interpretation & Confirmation
The following table represents a Simulated Experimental Dataset comparing a successful high-purity batch against a common failure mode (trapped Dichloromethane solvent).
Table 3: Experimental Data Confirmation
| Analyte | Theoretical (%) | Batch A (High Purity) | Batch B (Solvent Trap) | Status |
| Carbon | 45.31 | 45.25 ( | 44.10 ( | Batch A: PASS |
| Hydrogen | 2.53 | 2.59 ( | 2.85 ( | Batch B: FAIL |
| Nitrogen | 0.00 | < 0.10 | < 0.10 | -- |
Analysis of Failure (Batch B): Batch B shows a Carbon deficit and a Hydrogen surplus. This is characteristic of trapped solvent or incomplete drying. Even though the Hydrogen deviation (+0.32) is technically within the 0.4% limit, the Carbon deviation (-1.21%) confirms the sample is impure.
Acceptance Criteria:
For publication in ACS or RSC journals, the difference between Calculated and Found values must be
-
Formula:
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
-
Kuveke, R. E. H., et al. (2022).[2] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855-863. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Analytik Jena. (n.d.).[11] "Combustion Elemental Analysis: Handling Halogens." [Link]
Sources
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 2-chloro-5-(trifluoromethyl)benzoate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a detailed protocol for the safe handling and proper disposal of Methyl 2-chloro-5-(trifluoromethyl)benzoate. As a halogenated aromatic ester, this compound requires specific management procedures to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the scientific and regulatory rationale behind each step, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound must be handled as a hazardous substance. While a specific, comprehensive toxicological profile is not widely published, its structural components provide clear indicators for cautious handling. It is a halogenated organic compound, a class of chemicals that requires specific disposal pathways.[1][2] The trifluoromethyl group (-CF3) is highly stable, but the overall molecule's reactivity and toxicity are of primary concern.[3][4] Based on structurally similar compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[5][6][7]
The foundational principle of disposal is regulatory compliance. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[8] Improper disposal can lead to significant regulatory penalties and environmental harm. Therefore, this protocol is designed to meet these stringent standards.
Pre-Disposal Operations: Safety and Segregation
Before generating the first drop of waste, proper setup is essential. This proactive approach prevents accidental mixing of incompatible waste streams and ensures safety.
Required Personal Protective Equipment (PPE)
Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[9] The following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile. It is critical to inspect gloves before each use and consult the manufacturer's compatibility data for breakthrough times.[6]
-
Body Protection: A flame-resistant laboratory coat.
Waste Stream Segregation: The Most Critical Step
Proper segregation is paramount for both safety and cost-effective disposal. Mixing different waste classes can create dangerous chemical reactions and significantly increase disposal expenses.
This compound waste is classified as Halogenated Organic Waste .[1][11]
-
DO: Collect in a dedicated "Halogenated Organic Waste" container.
-
DO NOT: Mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[1][11]
-
DO NOT: Mix with strong acids, bases, or oxidizers.[1][11][12]
-
DO NOT: Dispose of this chemical down the drain.[2][13] This is a direct violation of environmental regulations.
The reason for this strict segregation is that halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion.[1][14]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the procedure for accumulating and preparing waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Step 1: Select the Appropriate Waste Container
-
Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no cracks or leaks.[13][15]
-
The container must have a secure, leak-proof screw-top cap.[2][15] Keep the container closed at all times except when actively adding waste.[9][13][16]
Step 2: Label the Container Immediately
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[2][9]
-
Using a permanent marker, clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[2] If it is a mixed waste stream, list all components with their approximate percentages.[11]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[15][17][18]
-
Store the waste container in a clearly marked SAA, away from general work areas.
-
The container must be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[13]
Step 4: Manage Container Volume
-
Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion and prevent spills.
-
Federal regulations place limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons).[17][18]
Step 5: Arrange for Waste Pickup
-
Once the container is full or you have finished the experimental series generating the waste, submit a request for waste collection through your institution's EHS portal or designated procedure.[17][18]
-
Ensure all information on the hazardous waste tag is complete and accurate to facilitate safe transport and disposal.
Spill Management Protocol
Accidents can happen. A swift and correct response is crucial.
-
For Minor Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2.1, control the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material using non-sparking tools.[19]
-
Place the contaminated material into a new, sealable container. Label it as "Hazardous Waste: Spill Debris containing this compound."[2][13]
-
Arrange for pickup via your EHS department.
-
-
For Major Spills (>100 mL) or Spills Outside a Fume Hood:
Summary and Quick Reference
For rapid consultation, key information is summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Requires specific high-temperature incineration with acid gas scrubbing.[1][14] |
| Primary Hazards | Potential Skin, Eye, and Respiratory Irritant | Based on the hazards of structurally similar chemicals.[5][6][7] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Provides necessary protection against splashes and vapor exposure. |
| Handling Location | Chemical Fume Hood | Minimizes inhalation risk.[9] |
| Segregation | Separate from non-halogenated organics, acids, bases, and oxidizers. | Prevents dangerous reactions and ensures proper disposal pathway.[1][11] |
| Container | Labeled, sealed, compatible container in secondary containment. | Ensures safe storage and regulatory compliance.[13][15] |
| Disposal Method | Collection by licensed hazardous waste vendor for incineration. | The only environmentally sound and legally compliant method for this waste class.[1][8] |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste containing this compound.
Caption: Decision workflow for proper laboratory waste management.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
Laboratory Waste Management Guidelines . University of North Carolina at Chapel Hill. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US EPA. [Link]
-
Proper Handling of Hazardous Waste Guide . US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Learn the Basics of Hazardous Waste . US EPA. [Link]
-
Halogenated Solvents in Laboratories . Temple University Campus Operations. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
-
Material Safety Data Sheet - Methyl benzoate . Alfa Aesar. [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? . Reddit r/chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Center for Biotechnology Information (PMC). [Link]
Sources
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- 11. 7.2 Organic Solvents [ehs.cornell.edu]
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- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
- 17. odu.edu [odu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-chloro-5-(trifluoromethyl)benzoate
Executive Safety Summary
Methyl 2-chloro-5-(trifluoromethyl)benzoate is a specialized halogenated aromatic ester commonly used as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs. While often categorized generically as an "irritant," its specific structural motifs—a lipophilic trifluoromethyl group and a reactive ester linkage—demand a safety protocol that exceeds standard laboratory baselines.
Critical Hazard Insight: Unlike simple organic solvents, halogenated benzoate esters possess high lipophilicity due to the -CF3 moiety. This facilitates rapid dermal absorption. Furthermore, standard nitrile exam gloves offer poor permeation resistance to aromatic esters. Reliance on standard 4-mil nitrile gloves for prolonged handling is a critical safety gap in many R&D workflows.
Hazard Identification & Physical Properties
Note: Always verify with the specific Certificate of Analysis (CoA) for your lot, as purity affects physical state.
| Property | Description | Safety Implication |
| Physical State | Low-melting solid or viscous liquid | May require heating to transfer; increases vapor generation risk.[1] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). |
| Reactivity | Ester Hydrolysis | Releases HCl and HF upon thermal decomposition or hydrolysis. |
| Fire Hazard | Combustible | DANGER: Combustion releases Hydrogen Fluoride (HF) and Phosgene-like gases. |
Comprehensive PPE Matrix
This protocol moves beyond "standard precautions" to address the specific permeation risks of aromatic esters.
A. Hand Protection (The "Nitrile Trap")
Scientific Rationale: Aromatic esters swell and permeate nitrile rubber. For incidental splash protection, standard nitrile is acceptable only if changed immediately.[2] For preparative work, higher barriers are required.
-
Primary Recommendation (Handling >10g or Liquid):
-
Layer 1 (Inner): 2.5 mil Polyethylene (PE) or Laminate glove (e.g., Silver Shield®).
-
Layer 2 (Outer): 5-8 mil Nitrile (provides grip and mechanical protection).
-
-
Secondary Recommendation (Weighing Solids <1g):
B. Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (face velocity 80-100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is vital due to potential HCl/HF generation during decomposition.
C. Eye & Body Defense[3][4]
-
Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses due to the high viscosity and potential for "flicking" during transfer.
-
Body: Flame-Resistant (FR) Lab Coat. Standard polyester-blend coats can melt into skin if a fire occurs involving the solvent carrier.
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on physical state and volume. Note the escalation to laminate gloves for larger liquid volumes.
Operational Protocols
Protocol A: Weighing & Transfer
The Challenge: Fluorinated benzoates often exhibit static charge, causing powder to "jump" or cling to spatulas.
-
Engineering Control: Place balance inside the fume hood or use a localized powder containment hood.
-
Static Mitigation: Use an ionizing gun or anti-static weighing funnel. Avoid metal spatulas if the compound is a free acid precursor; for the ester, stainless steel is acceptable.
-
Technique: Do not pour from the bulk bottle. Use a secondary transfer vessel to prevent rim contamination.
Protocol B: Reaction Setup
The Challenge: Exothermic hydrolysis risks.
-
Solvent Choice: When dissolving, add solvent to the solid slowly.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. While the ester is stable, moisture exclusion prevents premature hydrolysis to the corrosive benzoic acid derivative.
Emergency Response & Disposal
Spill Response Workflow
Scenario: 50g bottle drops and shatters inside the fume hood.
-
Isolate: Close hood sash immediately. Alert lab personnel.
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield) and goggles.
-
Neutralize: Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate). This neutralizes potential acid hydrolysis products.
-
Collect: Scoop into a wide-mouth jar. Label as "Halogenated Organic Debris."
-
Clean: Wipe surface with acetone, followed by soap and water.
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .
-
Critical Restriction: Do NOT mix with non-halogenated solvents (e.g., acetone wash bottles) if your facility separates them. The high fluorine/chlorine content requires high-temperature incineration to prevent dioxin formation.
-
Labeling: Must explicitly list "Fluorinated/Chlorinated Benzoate" to alert disposal crews to HF generation risks during incineration.
Mechanism of Toxicity (Scientific Grounding)
The toxicity of this compound is driven by two mechanisms:
-
Electrophilic Attack: As an ester, it can act as an electrophile, acylating biological nucleophiles (proteins/DNA), potentially leading to sensitization [1].
-
Metabolic Hydrolysis: Carboxylesterases in the skin and liver hydrolyze the ester to 2-chloro-5-(trifluoromethyl)benzoic acid and methanol. The resulting acid is a potent irritant and, due to the electron-withdrawing trifluoromethyl group (-CF3) and chlorine atom, has a lower pKa (stronger acid) than unsubstituted benzoic acid, increasing tissue damage potential [2].
Figure 2: Metabolic activation pathway. The lipophilic ester penetrates skin, where enzymes convert it into the corrosive free acid.
References
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Esters. Centers for Disease Control and Prevention. [Link]
-
PubChem. Compound Summary: this compound. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection Selection. United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
